molecular formula C7H10N2OS B112713 2-Amino-4,5-dimethylthiophene-3-carboxamide CAS No. 51486-04-5

2-Amino-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B112713
CAS No.: 51486-04-5
M. Wt: 170.23 g/mol
InChI Key: ZKXSEMXZKAQARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dimethylthiophene-3-carboxamide (CAS 51486-04-5) is a thiophene-based building block of interest in chemical research and development. It is synthesized via the Gewald reaction, a classic method for forming aminothiophenes, by condensing 2-butanone with ethyl cyanoacetamide in the presence of elemental sulfur and a base such as morpholine . Its structure is confirmed by various spectroscopic techniques, including IR and 1H NMR . This compound serves as a versatile precursor in organic synthesis, particularly for the construction of diverse heterocyclic systems like thienopyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery research . As a chemical intermediate, it facilitates studies aimed at developing new pharmacologically active compounds . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSEMXZKAQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343873
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-04-5
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-dimethylthiophene-3-carboxamide, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis, spectroscopic characteristics, chemical reactivity, and the biological significance of its derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Properties

This compound is a solid organic compound featuring a 2-aminothiophene scaffold, which is a recognized privileged structure in the development of biologically active molecules.[1] Its utility stems from the presence of versatile functional groups—an amino group and a carboxamide—that allow for a wide range of chemical modifications.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 51486-04-5[2]
Molecular Formula C₇H₁₀N₂OS[2]
Molecular Weight 170.23 g/mol [2]
Appearance Solid[2]
Purity Typically ≥96% for research applications[2]
InChI Key ZKXSEMXZKAQARN-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The primary route for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction. This multicomponent reaction offers an efficient one-pot synthesis of the thiophene ring system.

The Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, butan-2-one (ethyl methyl ketone) would serve as the carbonyl component.

Gewald_Reaction cluster_reactants Reactants cluster_conditions Conditions Butanone Butan-2-one Product This compound Butanone->Product Forms C4-C5 bond and provides methyl groups Cyanoacetamide Cyanoacetamide Cyanoacetamide->Product Provides C2, C3, amino, and carboxamide groups Sulfur Sulfur (S₈) Sulfur->Product Forms the thiophene sulfur atom Base Basic Catalyst (e.g., Diethylamine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat Heat->Product

Caption: Generalized workflow of the Gewald reaction for synthesizing this compound.

Experimental Protocol (Adapted from a similar synthesis)

While a specific protocol for this compound is not detailed in the provided search results, the following procedure for a structurally related compound, 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, can be adapted.[3]

  • Initial Condensation: A mixture of butan-2-one (0.01 mol) and cyanoacetamide (0.01 mol) is refluxed for 1 hour in the presence of a basic catalyst like diethylamine (4.0 mL).

  • Thiophene Ring Formation: After the initial condensation, elemental sulfur powder (0.04 mol) and a suitable solvent such as ethanol (40 mL) are added to the mixture.

  • Heating: The resulting solution is heated for approximately 2 hours at a moderate temperature (e.g., 50°C or 323 K).[3]

  • Isolation and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the product can be isolated. Crystals may be grown by slow evaporation from a suitable solvent like isopropyl alcohol.[3]

Spectroscopic Profile

  • ¹H NMR: Expected signals would include singlets for the two methyl groups attached to the thiophene ring, a broad singlet for the amino (NH₂) protons, and distinct signals for the amide (CONH₂) protons.

  • IR Spectroscopy: Key vibrational bands would be observed for N-H stretching of the amino and amide groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-S stretching of the thiophene ring.[4]

Reactivity and Applications in Synthesis

The chemical utility of this compound lies in the reactivity of its amino and carboxamide functionalities, making it a valuable precursor for more complex heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines

A primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with a broad spectrum of biological activities, including analgesic, antibacterial, antiviral, and anti-inflammatory properties. The synthesis typically involves the cyclocondensation of the 2-aminothiophene with various electrophiles. For instance, reaction with isocyanates or isothiocyanates under microwave irradiation can efficiently yield thieno[2,3-d]pyrimidine derivatives.

Thienopyrimidine_Synthesis Start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Intermediate Substituted (thio)urea intermediate Start->Intermediate Reaction Reagent Isocyanate or Isothiocyanate Reagent->Intermediate Product Thieno[2,3-d]pyrimidine derivative Intermediate->Product Cyclization Condition Microwave Irradiation Solvent (e.g., DMA) Condition->Intermediate

Caption: Reaction pathway for the synthesis of thieno[2,3-d]pyrimidines.

Biological Significance

While the biological profile of this compound itself is not extensively documented, the 2-aminothiophene scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been reported to exhibit a wide array of biological activities:

  • Allosteric Enhancers: Certain 2-amino-3-carboxyester thiophenes have been identified as allosteric enhancers for A1 adenosine receptors.[3]

  • Antimicrobial and Antifungal Activity: Thiophene-3-carboxamide derivatives have shown potential as antibacterial and antifungal agents.[5]

  • Antioxidant Properties: Recent studies on thiophene-2-carboxamide derivatives have highlighted their antioxidant activity.[6]

  • Anticancer Potential: Thieno[2,3-d]pyrimidines, synthesized from the title compound, have been investigated for their antiproliferative activity against cancer cell lines.[7]

The diverse biological activities associated with this structural class underscore the importance of this compound as a foundational element for drug discovery campaigns.[1]

References

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Amino-4,5-dimethylthiophene-3-carboxamide. This compound serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological potential.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₁₀N₂OS[1]
Molecular Weight 170.2321 g/mol [1]
Appearance Solid[1]
Purity 96%[1]
InChI InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10)[1]
InChI Key ZKXSEMXZKAQARN-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C(=O)N)C(=S/C1=C\N)CNot explicitly in search results

Experimental Protocols

The synthesis of 2-aminothiophene derivatives like this compound is well-established, with the Gewald reaction being a prominent method.[2][3] Furthermore, this compound is a key intermediate in the synthesis of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives via Microwave Irradiation

This protocol details the reaction of this compound with isocyanates or isothiocyanates to yield thieno[2,3-d]pyrimidine derivatives.

Materials:

  • This compound (1)

  • Appropriate isocyanate or isothiocyanate (e.g., 4-nitrophenyl isothiocyanate)

  • N,N-dimethylacetamide (DMA)

  • Cyclohexane

  • Ethanol

  • Microwave reactor

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel, CHCl₃:MeOH, 95:5)

Procedure:

  • A mixture of this compound (0.002 mol) and the selected isothiocyanate (0.003 mol) is prepared in DMA (1 mL) as the solvent.

  • The reaction mixture is subjected to microwave irradiation at 700 W for a period of 3 to 5 minutes.

  • The completion of the reaction is monitored using TLC with a mobile phase of chloroform and methanol (95:5).

  • Upon completion, cyclohexane is added to the reaction mixture to precipitate the crude product.

  • The collected crude product is then recrystallized from ethanol to yield the purified thieno[2,3-d]pyrimidine derivative.

Chemical Synthesis Pathway

The following diagram illustrates the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound. This reaction pathway highlights its role as a versatile precursor for compounds with significant biological interest.

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Biological Significance and Reactivity

This compound is a valuable scaffold in medicinal chemistry. Its derivatives, particularly the thieno[2,3-d]pyrimidines, exhibit a wide range of biological activities. These activities include analgesic, fungicidal, antibacterial, antiviral, and anti-inflammatory properties. Some thieno[2,3-d]pyrimidines have also shown potential as central nervous system depressants, muscle relaxants, sedatives, and diuretics.

The reactivity of the 2-amino group makes this compound an excellent starting material for cyclocondensation reactions.[2] The reaction with various electrophiles, such as isocyanates and isothiocyanates, allows for the construction of the fused pyrimidine ring, leading to the diverse thieno[2,3-d]pyrimidine library. The broader class of thiophene carboxamide derivatives has been investigated for anticancer properties, acting as potential biomimetics of known anticancer agents like Combretastatin A-4.[4][5] The structural modifications on the thiophene carboxamide core have led to compounds with potent cytotoxicity against various cancer cell lines.[6]

References

Unveiling the Structure of 2-Amino-4,5-dimethylthiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Amino-4,5-dimethylthiophene-3-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the synthetic origins, physicochemical properties, and spectroscopic signature of this compound, offering a foundational resource for its application in research and drug development.

Core Chemical Structure and Properties

This compound is a substituted thiophene with the molecular formula C₇H₁₀N₂OS.[1] Its structure features a central thiophene ring functionalized with an amino group at the 2-position, a carboxamide group at the 3-position, and two methyl groups at the 4- and 5-positions. This arrangement of functional groups makes it a versatile building block in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₁₀N₂OS[1]
Molecular Weight 170.23 g/mol [1]
Physical Form Solid[1]
InChI InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10)[1]
InChI Key ZKXSEMXZKAQARN-UHFFFAOYSA-N[1]

Below is a diagram representing the chemical structure of the title compound.

Fig. 1: Chemical Structure

Synthesis via the Gewald Reaction

The primary and most efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction. This multicomponent condensation reaction involves a ketone or aldehyde, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base.

For the synthesis of this compound, the reactants are typically butan-2-one (ethyl methyl ketone), cyanoacetamide, and elemental sulfur, with an amine such as morpholine or triethylamine serving as a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the final 2-aminothiophene product. Microwave irradiation has been shown to improve reaction times and yields.

The logical workflow for the synthesis and purification is outlined below.

G Gewald Synthesis Workflow reagents Reactants: - Butan-2-one - Cyanoacetamide - Elemental Sulfur - Base (e.g., Morpholine) reaction Gewald Reaction (Condensation & Cyclization) reagents->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Amino-4,5-dimethyl- thiophene-3-carboxamide purification->product

Fig. 2: Synthesis Workflow

Structural Elucidation and Characterization Data

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and crystal packing information. While data for the title compound is not published, the crystal structure of the closely related derivative, 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, has been determined.[2] This data provides a strong foundation for understanding the geometry of the this compound core.

Table 2: Crystallographic Data for 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide [2]

ParameterValue
Chemical Formula C₁₄H₁₆N₂O₂S
Molecular Weight 276.35
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.606 (2)
b (Å) 7.5193 (19)
c (Å) 21.297 (5)
β (°) 100.599 (5)
Volume (ų) 1354.7 (6)
Z 4

The structure of this analog reveals that the thiophene ring is essentially planar, a feature expected to be conserved in the title compound.

Spectroscopic Characterization

The following tables summarize the predicted spectroscopic data for this compound, based on published data for its ethyl ester and other similar 2-aminothiophene derivatives.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.0br s2H-NH₂ (carboxamide)
~ 5.9br s2H-NH₂ (at C2)
~ 2.1 - 2.3s3H-CH₃ (at C4 or C5)
~ 1.9 - 2.1s3H-CH₃ (at C4 or C5)

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 168C=O (carboxamide)
~ 160C2-NH₂
~ 130C4 or C5
~ 120C4 or C5
~ 115C3-CONH₂
~ 14-CH₃
~ 12-CH₃

Table 5: Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amino and amide)
2960 - 2850MediumC-H stretching (methyl)
~ 1640StrongC=O stretching (amide I)
~ 1600StrongN-H bending (amino)
~ 1560MediumC=C stretching (thiophene ring)
~ 700MediumC-S stretching

Table 6: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
170[M]⁺ (Molecular Ion)
154[M - NH₂]⁺
153[M - NH₃]⁺
126[M - CONH₂]⁺

The general workflow for the characterization of a synthesized organic compound like this is depicted below.

G Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Confirmation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ir FTIR synthesis->ir ms Mass Spectrometry synthesis->ms xray X-ray Crystallography (if single crystals obtained) synthesis->xray elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation xray->elucidation G A1 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor (GPCR) G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds to orthosteric site PAM 2-Amino-4,5-dimethyl- thiophene-3-carboxamide (Allosteric Modulator) PAM->A1R Binds to allosteric site ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate, neuroprotection) cAMP->Response Leads to

References

Spectral Analysis of 2-Amino-4,5-dimethylthiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4,5-dimethylthiophene-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct spectral data for this specific molecule in the public domain, this guide presents a predictive analysis based on the spectral characteristics of closely related thiophene derivatives. The methodologies for acquiring such data are also detailed to assist researchers in their experimental work.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from published data on analogous compounds and established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.10 - 2.20Singlet3HCH₃ at C4
~ 2.15 - 2.25Singlet3HCH₃ at C5
~ 6.00 - 7.00Broad Singlet2HNH₂ at C2
~ 7.00 - 7.50Broad Singlet2HCONH₂

Note: Chemical shifts are predictions based on data from similar thiophene carboxamide structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~ 12 - 15CH₃ carbons
~ 105 - 115C3
~ 120 - 130C4 & C5
~ 150 - 160C2
~ 165 - 170C=O (Amide)

Note: These are approximate chemical shifts based on known values for substituted thiophenes and amides.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (NH₂ and CONH₂)
3000 - 2850MediumC-H stretching (CH₃)
~ 1650StrongC=O stretching (Amide I)
~ 1600MediumN-H bending (Amide II)
~ 1450MediumC-H bending (CH₃)

Note: The presence of two N-H groups (amino and amide) is expected to result in a broad absorption band in the high-wavenumber region. The exact peak positions can be influenced by hydrogen bonding.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~ 170[M]⁺ (Molecular Ion)
~ 153[M - NH₃]⁺
~ 125[M - CONH₂]⁺

Note: The molecular weight of this compound is 170.23 g/mol . The fragmentation pattern is predicted based on the functional groups present.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound, based on standard laboratory practices for similar compounds.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition:

    • EI-MS: Acquire the mass spectrum by bombarding the sample with a beam of electrons (typically 70 eV).

    • ESI-MS: Acquire the mass spectrum by introducing the sample solution into the ion source and applying a high voltage.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the Gewald reaction. The following diagram illustrates a general workflow for its synthesis and subsequent characterization.[5]

Synthesis_Characterization_Workflow cluster_synthesis Synthesis (Gewald Reaction) cluster_characterization Spectroscopic Characterization Start Starting Materials (Butan-2-one, Cyanoacetamide, Sulfur) Reaction Reaction in the presence of a base (e.g., Morpholine or Triethylamine) Start->Reaction Workup Work-up and Purification (e.g., Recrystallization) Reaction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and characterization of this compound.

References

The Versatility of 2-Aminothiophene Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features and synthetic accessibility, primarily through the robust Gewald reaction, have positioned it as a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of 2-aminothiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support researchers in this dynamic field.

A Privileged Core: The Gewald Synthesis

The prevalence of the 2-aminothiophene scaffold in medicinal chemistry is largely attributed to the Gewald reaction, a one-pot, multi-component synthesis that efficiently constructs the thiophene ring.[1][2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][2][3][4][5] The versatility of the Gewald reaction allows for the introduction of diverse substituents at various positions of the thiophene ring, enabling the generation of large libraries of compounds for biological screening.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the Gewald reaction. Specific parameters may require optimization based on the chosen substrates.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, triethylamine, or piperidine) (0.1-1.0 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a solution of the ketone or aldehyde and the active methylene nitrile in the chosen solvent, add the base.

  • To this mixture, add elemental sulfur portion-wise while stirring.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent to afford the desired 2-aminothiophene derivative.

Logical Workflow for Gewald Synthesis

Gewald_Synthesis Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur + Base Reaction_Mixture Reaction in Solvent (e.g., Ethanol) Reactants->Reaction_Mixture Mix Monitoring Monitor by TLC Reaction_Mixture->Monitoring Stir/Heat Workup Cooling & Filtration Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Product Pure 2-Aminothiophene Derivative Purification->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Anticancer Activity: A Prominent Therapeutic Avenue

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

Kinase Inhibition

A primary mechanism through which 2-aminothiophenes exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 2-aminothiophene derivatives have been identified as potent inhibitors of kinases such as VEGFR-2 and Akt, thereby disrupting downstream signaling cascades essential for tumor growth and angiogenesis.[7]

Signaling Pathway of Kinase Inhibition by 2-Aminothiophene Derivatives

Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates Aminothiophene 2-Aminothiophene Derivative Aminothiophene->RTK Inhibits Akt Akt Aminothiophene->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiophene derivatives.

Induction of Apoptosis

Another critical mechanism of anticancer activity is the induction of apoptosis, or programmed cell death. 2-Aminothiophene derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of key apoptosis-related proteins such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9).[8][9][10][11] Western blot analysis is a common technique used to probe the expression levels of these proteins following treatment with the compounds.

Experimental Protocol: Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • Cancer cells treated with 2-aminothiophene derivatives

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with various concentrations of the 2-aminothiophene derivative for a specified time. Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Quantitative Data: Anticancer Activity of 2-Aminothiophene Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15
2b Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)5.46--
2d Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)8.85--
2e Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)12.58--

Data compiled from multiple sources.[7][12][13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14][15][16][17][18]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 2-Aminothiophene derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiophene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for Anticancer Drug Screening

Anticancer_Screening Start Synthesized 2-Aminothiophene Derivatives MTT_Assay MTT Assay for Cell Viability (IC50) Start->MTT_Assay Active_Compounds Identify Active Compounds MTT_Assay->Active_Compounds Mechanism_Study Mechanism of Action Studies Active_Compounds->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Western Blot) Mechanism_Study->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay Mechanism_Study->Kinase_Assay Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Kinase_Assay->Lead_Compound

Caption: A typical workflow for screening 2-aminothiophene derivatives for anticancer activity.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-Aminothiophene derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 2-Aminothiophene derivatives

  • 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Plate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 2-aminothiophene derivatives in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a plate reader.

Quantitative Data: Antimicrobial Activity of 2-Aminothiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiophene derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
1e Klebsiella pneumoniae10-20--
1g Klebsiella pneumoniae10-20--
1h Klebsiella pneumoniae10-20--
Compound 2 Microsporum gypseum2.00 - 128--
132 Bacillus subtilis0.81 (mM/mL)Ampicillin-
Staphylococcus aureus0.81 (mM/mL)Gentamicin-
Escherichia coli0.81 (mM/mL)
Salmonella typhi0.81 (mM/mL)

Data compiled from multiple sources.[19][25][26]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiophene derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[27][28][29]

Experimental Protocol: Griess Assay for Nitric Oxide Determination

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[30][31][32][33][34][35] This assay is commonly used to measure NO production by macrophages, such as the RAW 264.7 cell line, upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • 2-Aminothiophene derivatives

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-aminothiophene derivatives for a short period before stimulating with LPS.

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (prepared by mixing Part A and Part B immediately before use).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Quantitative Data: Anti-inflammatory Activity of 2-Aminothiophene Analogs

The following table shows the anti-inflammatory activity of several 2-aminothiophene analogs, with IC50 values representing the concentration that inhibits 50% of nitric oxide production or exhibits 50% anti-inflammatory activity.

Compound IDAnti-inflammatory Activity (% inhibition)IC50 (µM)
1 61121.47
2 94412
3 30323
4 75348
5 71422
6 81396

Data from J Enzyme Inhib Med Chem. 2006 Apr;21(2):139-43.[27][28]

Central Nervous System (CNS) Activity

While less explored compared to other biological activities, some 2-aminothiophene derivatives have shown potential as agents targeting the central nervous system.[6] Their activity has been linked to the modulation of various receptors and enzymes in the brain. Further research is needed to fully elucidate their potential in treating neurological and psychiatric disorders. Currently, there is a limited amount of publicly available quantitative data and detailed experimental protocols specifically for the CNS activity of 2-aminothiophene scaffolds.

Conclusion

The 2-aminothiophene scaffold remains a highly attractive and versatile platform in the field of medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable heterocyclic core. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the rational design and synthesis of new 2-aminothiophene-based compounds will undoubtedly lead to the development of next-generation therapies.

References

The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene moiety, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have cemented its importance in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 2-aminothiophene derivatives in drug discovery, focusing on their synthesis, pharmacological activities, and clinical significance.

The Versatility of the 2-Aminothiophene Core

The 2-aminothiophene core is a key building block in numerous biologically active compounds.[1][2] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This has led to the discovery of 2-aminothiophene derivatives with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[3][4][5] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common feature in many active drugs, which further enhances its utility in drug design.[6]

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][3][6][7] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst.[5]

General Experimental Protocol for the Gewald Reaction

Materials:

  • An α-methylene-activated ketone or aldehyde

  • An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, diethylamine, triethylamine)

  • Anhydrous ethanol or methanol as solvent

Procedure:

  • A mixture of the ketone/aldehyde (1.0 eq), activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) is prepared in a suitable solvent like ethanol.

  • The basic catalyst (0.5-1.0 eq) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is then heated to reflux (typically 50-80°C) for a period ranging from 1 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminothiophene derivative.

The workflow for a typical Gewald synthesis can be visualized as follows:

Gewald_Synthesis_Workflow Reactants Ketone/Aldehyde + Activated Nitrile + Sulfur Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent_Catalyst Solvent (e.g., Ethanol) + Base (e.g., Morpholine) Solvent_Catalyst->Reaction_Mixture Reflux Heating (Reflux) Reaction_Mixture->Reflux Workup Cooling & Solvent Removal Reflux->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product 2-Aminothiophene Derivative Purification->Final_Product

A generalized workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Pharmacological Activities of 2-Aminothiophene Derivatives

2-Aminothiophene derivatives exhibit a wide array of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. They often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell growth and survival. For instance, some derivatives have been identified as potent dual EGFR/HER2 inhibitors.

Antimicrobial Activity

The 2-aminothiophene scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[5] These derivatives can act through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Some Schiff bases of 2-aminothiophene derivatives have shown promising antifungal activity, in some cases exceeding that of the reference drug fluconazole.[7]

Anti-inflammatory and Analgesic Activity

Certain 2-aminothiophene derivatives have been reported to possess anti-inflammatory and analgesic properties.[5] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines.

Other Activities

Beyond these, 2-aminothiophene derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Antiviral[3][8]

  • Antiprotozoal[3]

  • Anticonvulsant[5]

  • Positive allosteric modulators of receptors like the glucagon-like peptide 1 receptor (GLP-1R)[8]

  • Cannabinoid receptor inhibitors[3]

Quantitative Data Summary

The following tables summarize the in vitro activities of selected 2-aminothiophene derivatives against various biological targets.

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative B16-F10 murine melanomaVaries[7]
2-aminothiophene-indole hybrid Leishmania amazonensis promastigotes<15.0[9]

Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Schiff base derivative 4e Dermatophytes16-64[7]
Schiff base derivative 4f Dermatophytes16-64[7]
Schiff base derivative 4g Dermatophytes16-64[7]

Mechanism of Action and Signaling Pathways

The diverse biological effects of 2-aminothiophene derivatives are a result of their interaction with various cellular targets and signaling pathways. For example, as positive allosteric modulators (PAMs) of the GLP-1R, they can enhance the receptor's response to its endogenous ligand, GLP-1. This can lead to increased insulin secretion, a desirable effect in the treatment of type 2 diabetes. The proposed mechanism involves binding to an allosteric site on the receptor, distinct from the orthosteric site where GLP-1 binds.

The signaling pathway for GLP-1R activation and the role of a 2-aminothiophene PAM can be depicted as follows:

GLP1R_Signaling_Pathway GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to orthosteric site PAM 2-Aminothiophene PAM PAM->GLP1R Binds to allosteric site AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Increased Insulin Secretion CREB->Insulin_Secretion Promotes

Simplified signaling pathway of GLP-1R activation enhanced by a 2-aminothiophene PAM.

Key Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2-aminothiophene derivatives on cancer cell lines.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of 2-aminothiophene derivatives against various microorganisms.

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2-Aminothiophenes in Approved Drugs

The therapeutic potential of the 2-aminothiophene scaffold is underscored by its presence in several FDA-approved drugs. These include:

  • Olanzapine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[10]

  • Clotiazepam: A thienodiazepine derivative with anxiolytic, sedative, and anticonvulsant properties.[10]

Conclusion and Future Perspectives

2-Aminothiophene derivatives continue to be a focal point of research in medicinal chemistry and drug discovery. Their synthetic tractability, coupled with their diverse pharmacological profiles, ensures their continued relevance in the quest for new and improved therapies. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement through preclinical and clinical development. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial in harnessing the full potential of this remarkable scaffold.[2]

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and available data for 2-Amino-4,5-dimethylthiophene-3-carboxamide. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document collates and extrapolates information from the safety data of structurally analogous thiophene derivatives to establish a robust framework for its safe utilization in a laboratory setting. The information herein is intended to empower researchers to minimize risks and ensure a safe working environment.

Chemical and Physical Properties

PropertyDataSource Analogue(s)
Molecular Formula C₇H₁₀N₂OS[1]
Molecular Weight 170.23 g/mol [1]
Appearance Solid[1]
Purity Typically >96%[1]

Note: Researchers should perform their own characterization to determine the specific properties of the material in use.

Hazard Identification and GHS Classification

Based on data from similar thiophene-based compounds, this compound should be handled as a substance with the following potential hazards. The GHS pictograms and hazard statements are extrapolated and should be considered provisional.

Potential GHS Classification:

PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

This classification is based on analogous compounds and should be used for guidance pending specific testing.

Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound. The following guidelines are based on best practices for handling similar research chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards) Handling_Compound Handling of This compound Eye_Protection->Handling_Compound Hand_Protection Chemical-resistant gloves (e.g., nitrile) Inspect before use Hand_Protection->Handling_Compound Body_Protection Laboratory coat or impervious clothing Body_Protection->Handling_Compound Respiratory_Protection Use in a well-ventilated area or fume hood. If dust is generated, use a P95 or P100 respirator. Respiratory_Protection->Handling_Compound Researcher Researcher Researcher->Eye_Protection Wears Researcher->Hand_Protection Wears Researcher->Body_Protection Wears Researcher->Respiratory_Protection Uses First_Aid_Protocol cluster_exposure Exposure Event cluster_response First Aid Response Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin_Contact Wash_Skin Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye_Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Experimental_Workflow Risk_Assessment Conduct a thorough risk assessment. PPE_Selection Select and don appropriate PPE. Risk_Assessment->PPE_Selection Compound_Weighing Weigh compound in a ventilated balance enclosure or fume hood. PPE_Selection->Compound_Weighing Solubilization Prepare solutions in a chemical fume hood. Compound_Weighing->Solubilization Reaction_Setup Set up the experiment within secondary containment. Solubilization->Reaction_Setup Workup_Purification Perform work-up and purification in a fume hood. Reaction_Setup->Workup_Purification Waste_Disposal Dispose of all waste (solid and liquid) according to institutional guidelines. Workup_Purification->Waste_Disposal Decontamination Decontaminate all glassware and work surfaces. Waste_Disposal->Decontamination

References

Solubility Profile of 2-Amino-4,5-dimethylthiophene-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4,5-dimethylthiophene-3-carboxamide. The document presents quantitative solubility data in ethanol and aqueous ethanol mixtures, qualitative solubility in various organic solvents, and detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The molar solubility of this compound has been experimentally determined in pure ethanol and various ethanol-water mixtures at several temperatures. The data reveals that solubility increases with a higher mole fraction of ethanol and with rising temperature.

Table 1: Molar Solubility of this compound in Ethanol-Water Mixtures at Different Temperatures

Mole Fraction of Ethanol293.15 K (mol/L)298.15 K (mol/L)303.15 K (mol/L)308.15 K (mol/L)313.15 K (mol/L)
1.00 0.01350.01500.01660.01840.0203
0.80 0.01120.01250.01390.01540.0171
0.60 0.00890.01000.01120.01250.0139
0.40 0.00630.00710.00800.00890.0100
0.20 0.00350.00400.00450.00500.0056

Data sourced from "Thermodynamic and Theoretical solvation parameters for this compound(ADTC) in Ethanol and Mixed EtOH-H2O solvents"[1][2].

Qualitative Solubility Profile

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeSolubilityInference from Literature
Water Polar ProticLimited/Slightly SolubleA structurally similar compound exhibits limited water solubility[3]. The quantitative data in Table 1 shows low solubility in high water content mixtures[1][2].
Ethanol Polar ProticSolubleUsed as a solvent for synthesis and recrystallization, indicating good solubility, especially when heated[2].
Methanol Polar ProticLikely SolubleUsed as a solvent for the synthesis of analogous 2-aminothiophene-3-carboxamides[4].
Isopropyl Alcohol Polar ProticSolubleCrystals of a related compound were grown by slow evaporation from an isopropyl alcohol solution[2].
Dimethylformamide (DMF) Polar AproticSolubleUsed as a solvent for the synthesis of the target compound and its analogs[4]. A related compound shows moderate solubility[3].
N,N-Dimethylacetamide (DMA) Polar AproticSolubleUtilized as a solvent for reactions involving the target compound.
Acetone Polar AproticLikely SolubleUsed in a solvent mixture with ethanol for recrystallization of a similar compound[1].
Dioxane Polar AproticLikely SolubleMentioned as a solvent for the synthesis of related 2-aminothiophene-3-carboxamides[4].
Ethyl Acetate Moderately PolarLikely SolubleUsed as an extraction solvent during the synthesis of the compound, suggesting some degree of solubility.
Cyclohexane Non-polarLikely InsolubleUsed to precipitate the product from a reaction mixture in DMA, indicating it is likely an anti-solvent.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on established protocols.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Glass vials or test tubes with screw caps

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Vortex mixer and/or shaker

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Pipettes and other standard laboratory glassware

  • Evaporation apparatus (e.g., vacuum oven, rotary evaporator, or IR lamp)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for concentration measurement)

Procedure: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, with intermittent vigorous shaking. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean, pre-weighed container. Ensure the filter material is compatible with the solvent.

  • Solubility Measurement (Gravimetric Method):

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent completely using an appropriate method (e.g., under an IR lamp, in a vacuum oven at a temperature that does not cause decomposition).[2]

    • Once the solvent is fully evaporated, reweigh the container with the dried solid residue.

    • The mass of the dissolved solid can be calculated by difference.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

  • Solubility Measurement (Instrumental Analysis - Optional):

    • Alternatively, the concentration of the filtered saturated solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • This requires the preparation of a calibration curve with standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis cluster_measurement Measurement A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Place in thermostatic shaker at constant temperature C->D E Agitate for 24-72 hours until equilibrium is reached D->E F Allow excess solid to sediment E->F G Withdraw supernatant F->G H Filter supernatant G->H I Gravimetric Analysis (Evaporate & Weigh) H->I J Instrumental Analysis (e.g., HPLC, UV-Vis) H->J K K I->K Calculate Solubility J->K

Caption: Experimental workflow for solubility determination.

References

Unlocking the Therapeutic Potential of 2-Aminothiophenes: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-aminothiophene derivatives, focusing on their potential applications in oncology, inflammatory diseases, metabolic disorders, and infectious diseases. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this promising area.

Anticancer Activity: Targeting Cell Proliferation and Survival

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis.

Inhibition of Cancer Cell Growth

A number of studies have reported the cytotoxic effects of 2-aminothiophene derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the table below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6CN14 2-amino-3-cyanothiopheneHeLa (Cervical Carcinoma)~10[1]
7CN09 2-amino-3-cyanothiopheneHeLa (Cervical Carcinoma)~10[1]
6CN14 2-amino-3-cyanothiophenePANC-1 (Pancreatic Carcinoma)~25[1]
7CN09 2-amino-3-cyanothiophenePANC-1 (Pancreatic Carcinoma)~25[1]
Compound 2b Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)5.46[2]
Compound 2d Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)8.85[2]
Compound 2e Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)12.58[2]
Compound 3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14[3]
Compound 3b ThienopyrimidinePC-3 (Prostate Cancer)2.15 ± 0.12[3]
Compound 4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12[3]
Compound 4c Thieno[3,2-b]pyrrolePC-3 (Prostate Cancer)3.12 ± 0.15[3]
Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 2-aminothiophene derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.

Several 2-aminothiophene derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases, a family of cysteine proteases that execute apoptosis.

2-Aminothiophene Derivative 2-Aminothiophene Derivative Bax Bax (Pro-apoptotic) 2-Aminothiophene Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiophene Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 2-aminothiophene derivatives.

Studies have demonstrated that certain 2-aminothiophene derivatives can arrest the cell cycle at the G1 phase, preventing cells from entering the DNA synthesis (S) phase.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Aminothiophene derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 2-aminothiophene derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with 2-aminothiophene derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a key factor in the development of various diseases, including cancer and arthritis. 2-Aminothiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Inhibition

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.

Compound IDDerivative ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
VIIa 2-benzamido-thiophene-3-carboxamide0.2919.567.24[4]
Celecoxib (Reference) 0.4214.233.8[4]
5u Hybrid Pyrazole1.79130.272.73[5]
5s Hybrid Pyrazole2.51165.065.75[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 2-Aminothiophene derivatives (test compounds)

  • Celecoxib (positive control)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-Aminothiophene Derivative 2-Aminothiophene Derivative 2-Aminothiophene Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by 2-aminothiophene derivatives.

Metabolic Disorders: Positive Allosteric Modulation of GLP-1 Receptor

The glucagon-like peptide-1 receptor (GLP-1R) is a key target for the treatment of type 2 diabetes. 2-Aminothiophene derivatives have emerged as positive allosteric modulators (PAMs) of GLP-1R, offering a novel therapeutic approach.

GLP-1R Potentiation

GLP-1R PAMs do not activate the receptor directly but enhance the signaling of the endogenous ligand, GLP-1. This leads to increased insulin secretion in a glucose-dependent manner.

Compound IDDerivative ClassEC50 (nM) for GLP-1 potentiationFold Increase in Insulin SecretionReference
S-1 2-aminothiophene-1.5-fold at 5 µM[6]
Compound 7 2-aminothiophene-3-arylketone-~2-fold at 5 µM[7]
Compound 19 Tetrahydro-epiminoazocino-indole5-[8]
Signaling Pathway: GLP-1R Activation

Activation of GLP-1R by GLP-1, potentiated by a 2-aminothiophene PAM, leads to a cascade of intracellular events culminating in enhanced insulin secretion.

GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Gs Gαs GLP1R->Gs Activates PAM 2-Aminothiophene PAM PAM->GLP1R Potentiates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway potentiated by 2-aminothiophene PAMs.

Experimental Protocol: In Vitro GLP-1R PAM Assay (cAMP Measurement)

This assay measures the potentiation of GLP-1-induced cyclic AMP (cAMP) production by a test compound.

Materials:

  • HEK293 cells stably expressing the human GLP-1R

  • GLP-1 peptide

  • 2-Aminothiophene derivatives (test compounds)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • 384-well plates

Procedure:

  • Seed the GLP-1R expressing cells in a 384-well plate and incubate overnight.

  • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulate the cells with a sub-maximal concentration (e.g., EC20) of GLP-1 for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Calculate the fold potentiation of the GLP-1 response and determine the EC50 of the PAM.

Infectious Diseases: Inhibition of Bacterial Efflux Pumps

Antibiotic resistance is a major global health threat. 2-Aminothiophene derivatives have been identified as potential efflux pump inhibitors (EPIs) in bacteria like Staphylococcus aureus, which can restore the efficacy of existing antibiotics.

Reversal of Antibiotic Resistance

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, leading to reduced intracellular drug concentrations and resistance. EPIs block these pumps, thereby increasing the susceptibility of the bacteria to the antibiotic.

Bacterial StrainAntibiotic2-Aminothiophene DerivativeFold Reduction in MICReference
S. aureus (NorA overexpressing)Ciprofloxacin (CIP)Compound with 2-aminoacetyl group8-fold[8]
S. aureus (NorA overexpressing)Erythromycin (ERY)Compound with 2-aminotrifluoroacetyl group16-fold[8]
S. aureus (NorA and MepA overexpressing)NorfloxacinCompound P4up to 4-fold[9]
S. aureus (NorA and MepA overexpressing)CiprofloxacinCompound P7up to 4-fold[9]
S. aureus (NorA and MepA overexpressing)Ethidium BromideCompound P8up to 4-fold[9]
Experimental Protocol: Checkerboard Assay for Synergy

This assay is used to assess the synergistic effect of an EPI with an antibiotic.

Caption: Workflow for a checkerboard assay to assess synergy.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Antibiotic of interest

  • 2-Aminothiophene derivative (EPI)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic horizontally and the EPI vertically in a 96-well plate containing MHB.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone, the EPI alone, and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Neurodegenerative Diseases: Emerging Potential

The application of 2-aminothiophene derivatives in neurodegenerative diseases is an emerging area of research. Their structural features make them attractive candidates for targeting enzymes and receptors implicated in the pathology of diseases like Alzheimer's.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some 2-aminothiazole derivatives, structurally related to 2-aminothiophenes, have shown potent inhibitory activity against these enzymes.[10] Further exploration of 2-aminothiophene scaffolds in this area is warranted.

Compound IDDerivative ClassAChE IC50 (µM)BChE IC50 (µM)Reference
3e 2-aminothiazole propenamide0.514.7[10]
9e 2-aminothiazole propanamide3.130.9[10]

This guide provides a comprehensive overview of the current understanding of the therapeutic targets of 2-aminothiophene derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds into novel therapeutics.

References

2-Amino-4,5-dimethylthiophene-3-carboxamide and its role as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dimethylthiophene-3-carboxamide is a polysubstituted aminothiophene that has garnered significant attention in the fields of medicinal chemistry and materials science. As a heterocyclic building block, its unique structural arrangement, featuring an amino group and a carboxamide moiety vicinal to each other on a thiophene core, provides a versatile platform for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, making the parent scaffold a molecule of high interest for drug discovery and development professionals.[1][2][3] This guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role in the construction of complex, biologically active molecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While specific spectroscopic data for the parent compound is not extensively detailed in the provided results, data for closely related derivatives offer insight into the expected spectral characteristics.

PropertyValueReference
Molecular Formula C₇H₁₀N₂OS[4]
Molecular Weight 170.23 g/mol [4]
Appearance Solid[4]
Purity ≥96%[4]
InChI Key ZKXSEMXZKAQARN-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of this compound.

Spectroscopic analysis is crucial for the characterization of this scaffold and its derivatives. For example, in a related derivative, 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide, the IR spectrum shows characteristic peaks for N-H and NH₂ stretches (3356–3224 cm⁻¹), a nitrile group (2186 cm⁻¹), and a carbonyl group (1644 cm⁻¹).[5] The ¹H NMR spectrum in DMSO-d₆ for the same compound showed exchangeable signals for the NH and NH₂ protons at δ 9.74, 9.89, and 10.18 ppm, respectively.[5] These values provide a reference for researchers working on the characterization of novel compounds derived from this core structure.

Synthesis via the Gewald Reaction

The most prominent and efficient method for synthesizing 2-aminothiophenes, including this compound, is the Gewald reaction.[1][6][7][8] This multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoacetamide in the presence of elemental sulfur and a basic catalyst.[8]

The synthesis of this compound specifically utilizes 3-methyl-2-butanone (isopropyl methyl ketone) as the carbonyl component and cyanoacetamide as the active methylene nitrile.

G Gewald Reaction Workflow cluster_reactants Reactants cluster_conditions Conditions ketone 3-Methyl-2-butanone knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Cyanoacetamide nitrile->knoevenagel sulfur Elemental Sulfur (S8) sulfur_addition Sulfur Addition & Cyclization sulfur->sulfur_addition catalyst Base Catalyst (e.g., Morpholine, TEA) catalyst->sulfur_addition solvent Solvent (e.g., Ethanol, DMF) intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate intermediate->sulfur_addition product 2-Amino-4,5-dimethyl- thiophene-3-carboxamide sulfur_addition->product G Reactivity of the Scaffold cluster_reactions Reaction Types cluster_products Resulting Heterocycles Scaffold 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Cyclo Cyclocondensation Scaffold->Cyclo with isocyanates, isothiocyanates, formamide, etc. Acyl Acylation Scaffold->Acyl on C2-Amino Group Alkyl Alkylation Scaffold->Alkyl on C2-Amino Group ThienoPy Thieno[2,3-d]pyrimidines Cyclo->ThienoPy ThienoPyr Thieno[2,3-b]pyridines Cyclo->ThienoPyr Other Other Fused Systems Cyclo->Other G Synthesis of Thieno[2,3-d]pyrimidines start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide conditions Microwave Irradiation DMA Solvent start->conditions reagent Isocyanate / Isothiocyanate (R-N=C=X) reagent->conditions intermediate Urea / Thiourea Intermediate (Not always isolated) conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Thieno[2,3-d]pyrimidine cyclization->product G VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimer Receptor Dimerization VEGFR2->Dimer Inhibitor Thiophene-derived Inhibitor Inhibitor->VEGFR2 Blocks Binding Site Autophos Autophosphorylation Dimer->Autophos PLCg PLCγ Autophos->PLCg Activates PI3K PI3K/Akt Autophos->PI3K Activates MAPK Ras/MAPK Autophos->MAPK Activates Prolif Proliferation PLCg->Prolif Migr Migration PLCg->Migr Surv Survival PLCg->Surv Perm Permeability PLCg->Perm PI3K->Prolif PI3K->Migr PI3K->Surv PI3K->Perm MAPK->Prolif MAPK->Migr MAPK->Surv MAPK->Perm

References

Methodological & Application

Anwendungshinweise und Protokolle für die Gewald-Synthese von 2-Amino-4,5-dimethylthiophen-3-carboxamid

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die Synthese von 2-Amino-4,5-dimethylthiophen-3-carboxamid mittels der Gewald-Reaktion. Diese vielseitige Eintopf-Multikomponentenreaktion ist ein effizienter Weg zur Herstellung hochsubstituierter 2-Aminothiophene, die wichtige Bausteine in der medizinischen Chemie und der Materialwissenschaft sind. Die hier beschriebenen Protokolle und Daten sollen Forschern bei der erfolgreichen Synthese und Charakterisierung dieser wertvollen Verbindung helfen.

Einleitung

Die Gewald-Synthese ist eine leistungsstarke Methode zur Herstellung von 2-Aminothiophenen aus einem Keton oder Aldehyd, einem α-Cyanoester oder -amid und elementarem Schwefel in Gegenwart einer Base.[1] Die Reaktion verläuft typischerweise unter milden Bedingungen und bietet einen direkten Zugang zu einer Vielzahl von Thiophenderivaten. 2-Amino-4,5-dimethylthiophen-3-carboxamid ist ein besonders interessantes Derivat, das als Ausgangsmaterial für die Synthese komplexerer heterocyclischer Systeme dient, die potenzielle pharmakologische Aktivitäten aufweisen.

Datenpräsentation

Die folgende Tabelle fasst die quantitativen Daten für die Synthese von 2-Amino-4,5-dimethylthiophen-3-carboxamid zusammen.

ParameterWertReferenz
Reaktanden
2-Cyanacetamid1,0 Äq.Patent CN104478850A[2]
2-Butanon1,0 Äq.Patent CN104478850A[2]
Schwefel1,05 Äq.Patent CN104478850A[2]
Triethylamin1,0 Äq.Patent CN104478850A[2]
Reaktionsbedingungen
LösungsmittelDMFPatent CN104478850A[2]
Temperatur50 °CPatent CN104478850A[2]
Zeit4 StundenPatent CN104478850A[2]
MethodeMikrowellenbestrahlungPatent CN104478850A[2]
Ergebnis
Ausbeute89 %Patent CN104478850A[2]
ErscheinungsbildBraunes ProduktPatent CN104478850A[2]
Physikochemikalische Eigenschaften
SummenformelC₇H₁₀N₂OSCymitQuimica[3]
Molekulargewicht170,23 g/mol CymitQuimica[3]
Reinheit96 %CymitQuimica[3]
AggregatzustandFeststoffCymitQuimica[3]

Experimentelle Protokolle

Synthese von 2-Amino-4,5-dimethylthiophen-3-carboxamid

Dieses Protokoll basiert auf dem in Patent CN104478850A beschriebenen Verfahren.[2]

Materialien:

  • 2-Cyanacetamid (980 mg, 10 mmol, 1,0 Äq.)

  • Schwefel (324 mg, 10,5 mmol, 1,05 Äq.)

  • 2-Butanon (10,00 mmol, 1,00 Äq.)

  • Triethylamin (1,04 mL, 10,00 mmol, 1,00 Äq.)

  • Dimethylformamid (DMF, 30 mL)

  • Ethylacetat

  • Wasser

Geräte:

  • Mikrowellenreaktor

  • Magnetrührer

  • Rundkolben

  • Tropftrichter

  • Rotationsverdampfer

  • Apparatur zur Umkristallisation

Verfahren:

  • 2-Cyanacetamid (980 mg, 10 mmol) und Schwefel (324 mg, 10,5 mmol) in 30 mL DMF in einen geeigneten Reaktionskolben geben.

  • Die Mischung unter magnetischem Rühren in einem Mikrowellenreaktor auf 30 °C erhitzen und eine halbe Stunde bei dieser Temperatur halten.

  • Triethylamin (1,04 mL, 10,00 mmol) langsam zugeben.

  • 2-Butanon (10,00 mmol) tropfenweise zugeben.

  • Die Reaktionsmischung im Mikrowellenreaktor auf 50 °C erhitzen und 4 Stunden bei dieser Temperatur rühren.

  • Nach Abschluss der Reaktion die Reaktionslösung mit Wasser verdünnen.

  • Die wässrige Phase mit Ethylacetat extrahieren.

  • Die organischen Phasen vereinen, konzentrieren und das Rohprodukt durch Umkristallisation reinigen, um 1,3 g eines braunen Produkts zu erhalten (Ausbeute 89 %).[2]

Visualisierungen

Reaktionsschema der Gewald-Synthese

Gewald_Synthesis Reaktionsschema der Gewald-Synthese Butanone Butan-2-on plus1 + Butanone->plus1 Cyanoacetamide 2-Cyanacetamid Cyanoacetamide->plus1 Sulfur Schwefel (S) plus2 + Sulfur->plus2 Base Base (Triethylamin) Product 2-Amino-4,5-dimethyl- thiophen-3-carboxamid Base->Product plus1->plus2 plus2->Product DMF, 50°C, 4h Mikrowelle

Abbildung 1: Allgemeines Reaktionsschema für die Gewald-Synthese von 2-Amino-4,5-dimethylthiophen-3-carboxamid.

Experimenteller Arbeitsablauf

Experimental_Workflow Experimenteller Arbeitsablauf A 1. Mischen von 2-Cyanacetamid und Schwefel in DMF B 2. Erhitzen auf 30°C (30 min, Mikrowelle) A->B C 3. Zugabe von Triethylamin B->C D 4. Tropfenweise Zugabe von 2-Butanon C->D E 5. Reaktion bei 50°C (4h, Mikrowelle) D->E F 6. Verdünnen mit Wasser E->F G 7. Extraktion mit Ethylacetat F->G H 8. Konzentration und Umkristallisation G->H I 9. Isolierung des reinen Produkts H->I

Abbildung 2: Schritt-für-Schritt-Darstellung des experimentellen Arbeitsablaufs für die Synthese.

References

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of bioactive thieno[2,3-d]pyrimidine derivatives, starting from the readily available precursor, 2-amino-4,5-dimethylthiophene-3-carboxamide. The protocols outlined below leverage microwave-assisted organic synthesis to afford target compounds with high efficiency. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent kinase inhibition.

Introduction

Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and have been extensively investigated as privileged scaffolds in drug discovery.[1] Their structural similarity to endogenous molecules allows them to interact with a wide range of biological targets. Notably, derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][3][4] The synthetic route commencing from this compound offers a versatile and efficient entry point to a variety of substituted thieno[2,3-d]pyrimidinones.

Synthetic Scheme

The core synthetic strategy involves the cyclocondensation of this compound with various electrophilic reagents, such as isocyanates and isothiocyanates, under microwave irradiation. This method provides a rapid and efficient means to construct the fused pyrimidine ring system.

Synthesis_Scheme cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide reagents R-N=C=O (Isocyanate) or R-N=C=S (Isothiocyanate) Microwave (MW) start->reagents Cyclocondensation product 2-Substituted-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one/ thione reagents->product

Caption: General synthetic scheme for thieno[2,3-d]pyrimidines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative thieno[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives (Reaction with Isocyanates)

This protocol describes the reaction of this compound with various isocyanates under microwave irradiation to yield 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.

Materials:

  • This compound

  • Substituted Isocyanate (e.g., phenyl isocyanate, ethyl isocyanate)

  • N,N-Dimethylacetamide (DMA)

  • Cyclohexane

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vial, combine this compound (0.002 mol) and the appropriate isocyanate (0.003 mol).

  • Add N,N-dimethylacetamide (DMA) (1 mL) as the solvent.

  • Seal the vial and subject the mixture to microwave irradiation at 700 W for a duration of 3-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5).

  • Upon completion of the reaction, add cyclohexane to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol to afford the pure 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.

Protocol 2: Synthesis of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives (Reaction with Isothiocyanates)

This protocol details the synthesis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives through the reaction of this compound with isothiocyanates.

Materials:

  • This compound

  • Substituted Isothiocyanate (e.g., phenyl isothiocyanate, 4-nitrophenyl isothiocyanate)

  • N,N-Dimethylacetamide (DMA)

  • Cyclohexane

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Place this compound (0.002 mol) and the corresponding isothiocyanate (0.003 mol) in a microwave reaction vial.

  • Add DMA (1 mL) to the mixture.

  • Subject the reaction mixture to microwave irradiation at 700 W for 3-5 minutes.

  • Monitor the reaction by TLC (chloroform:methanol, 95:5).

  • After the reaction is complete, add cyclohexane to precipitate the product.

  • Collect the crude solid by filtration.

  • Purify the product by recrystallization from ethanol.

Data Presentation

The following tables summarize the quantitative data for the synthesized thieno[2,3-d]pyrimidine derivatives.

Table 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

CompoundR-IsocyanateReaction Time (min)Yield (%)Melting Point (°C)
4a Phenyl isocyanate390> 300
4b 4-Chlorophenyl isocyanate385> 300
4c 4-Methylphenyl isocyanate488> 300
4d Ethyl isocyanate565335-337

Data extracted from Davoodnia et al., 2009.

Table 2: Synthesis of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives

CompoundR-IsothiocyanateReaction Time (min)Yield (%)Melting Point (°C)
6g Phenyl isothiocyanate385> 300
6h 4-Nitrophenyl isothiocyanate572> 300

Data extracted from Davoodnia et al., 2009.

Biological Activity and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, with a particular focus on EGFR.[2][4] Overexpression and mutation of EGFR are hallmarks of several cancers, making it a prime target for therapeutic intervention. The synthesized compounds are designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

The inhibition of the EGFR signaling cascade by thieno[2,3-d]pyrimidine derivatives has been shown to induce apoptosis and arrest the cell cycle in cancer cells.[2] For instance, certain derivatives have demonstrated significant inhibitory activity against both wild-type EGFR and the T790M mutant, which is associated with acquired resistance to first-generation EGFR inhibitors.[2]

Table 3: In Vitro Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
5b EGFRWT37.19
5b EGFRT790M204.10

Data for a representative thieno[2,3-d]pyrimidine derivative from Abdel-Sattar et al., 2023.[2]

Conclusion

The synthetic protocols detailed herein provide an efficient and versatile platform for the generation of a library of thieno[2,3-d]pyrimidine derivatives. The straightforward microwave-assisted methodology, coupled with the potential for diverse substitutions, makes this an attractive approach for lead generation and optimization in drug discovery programs. The demonstrated activity of these compounds as kinase inhibitors, particularly against EGFR, underscores their therapeutic potential in oncology. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to advance their development as clinical candidates.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They are considered bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including analgesic, fungicidal, antibacterial, antiviral, and anti-inflammatory properties. Notably, certain thieno[2,3-d]pyrimidine derivatives have emerged as potent anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[1][2]

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in accelerating the discovery and development of novel therapeutic agents. This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. These benefits are particularly impactful in the synthesis of complex heterocyclic scaffolds like thieno[2,3-d]pyrimidines.

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various thieno[2,3-d]pyrimidine derivatives starting from 2-Amino-4,5-dimethylthiophene-3-carboxamide.

Applications in Drug Discovery

Thieno[2,3-d]pyrimidine derivatives synthesized from this compound have shown significant potential in the development of targeted cancer therapies. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. Key signaling pathways targeted by these compounds include:

  • Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. Overexpression or mutations of EGFR are common in various cancers, making it a prime target for therapeutic intervention.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to growing tumors. Inhibition of VEGFR-2 can effectively starve tumors and prevent their growth and metastasis.[3]

  • Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway: The PI3K pathway is a critical intracellular signaling pathway that regulates cell cycle progression, apoptosis, and cellular metabolism. Dysregulation of this pathway is a hallmark of many human cancers.

The ability to rapidly synthesize a diverse library of thieno[2,3-d]pyrimidine derivatives using microwave assistance allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with enhanced potency and selectivity against these critical cancer-related targets.

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of various thieno[2,3-d]pyrimidine derivatives from this compound.

Table 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

ProductReagentMicrowave Power (W)Time (min)Yield (%)
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dionePhenyl isocyanate700390
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione4-Methylphenyl isocyanate700485
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione4-Methoxyphenyl isocyanate700582
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione4-Chlorophenyl isocyanate700388
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione4-Nitrophenyl isocyanate700565
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneEthyl isocyanate700475

Table 2: Synthesis of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and 2-Arylamino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

ProductReagentMicrowave Power (W)Time (min)Yield (%)
5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-onePhenyl isothiocyanate700371
2-(4-Nitrophenylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one4-Nitrophenyl isothiocyanate700572
2-(Phenylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-onePhenyl isothiocyanate700380

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • In a microwave process vial, combine this compound (0.002 mol) and the corresponding isocyanate (0.003 mol).

  • Add N,N-dimethylacetamide (DMA) (1 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 700 W for the time specified in Table 1.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of CHCl₃:MeOH (95:5).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Add cyclohexane to the reaction mixture to precipitate the crude product.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Protocol for the Microwave-Assisted Synthesis of 2-(Phenylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • In a microwave process vial, combine this compound (0.002 mol) and phenyl isothiocyanate (0.003 mol).

  • Add N,N-dimethylacetamide (DMA) (1 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 700 W for 3 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of CHCl₃:MeOH (95:5).

  • Upon completion, allow the reaction mixture to cool.

  • Add cyclohexane to precipitate the product.

  • Collect the solid by filtration and recrystallize from ethanol to yield the pure product.

Protocol for the Microwave-Assisted Synthesis of 2-(4-Nitrophenylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • In a microwave process vial, combine this compound (0.002 mol) and 4-nitrophenyl isothiocyanate (0.003 mol).

  • Add N,N-dimethylacetamide (DMA) (1 mL) as the solvent.

  • Seal the vial and subject it to microwave irradiation at 700 W for 5 minutes.

  • Monitor the reaction by TLC (CHCl₃:MeOH, 95:5).

  • After the reaction is complete, add cyclohexane to the mixture.

  • Collect the crude product by filtration and recrystallize from ethanol to obtain the final compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide mw_reaction Microwave Irradiation (700W, 3-5 min) start->mw_reaction reagent Isocyanate or Isothiocyanate reagent->mw_reaction solvent DMA (Solvent) solvent->mw_reaction precipitation Precipitation with Cyclohexane mw_reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure Thieno[2,3-d]pyrimidine Derivative recrystallization->product

Caption: General workflow for the microwave-assisted synthesis of thieno[2,3-d]pyrimidines.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

vegfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols: Cyclocondensation Reactions of 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cyclocondensation reactions involving 2-Amino-4,5-dimethylthiophene-3-carboxamide, a versatile building block in the synthesis of biologically active heterocyclic compounds. The primary focus is on the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest, including anticancer and antimicrobial activities.

Introduction

This compound is a key starting material for the synthesis of various fused heterocyclic systems. Its vicinal amino and carboxamide functional groups provide a reactive scaffold for cyclocondensation reactions with a variety of electrophilic reagents. The resulting thieno[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous compounds with diverse biological activities, making it a privileged scaffold in medicinal chemistry and drug discovery.[1] Thienopyrimidines have demonstrated a broad spectrum of pharmacological properties, including anticancer, antioxidant, and tyrosine kinase inhibitory activities.[1][2]

Applications in Drug Discovery and Development

Thieno[2,3-d]pyrimidine derivatives synthesized from this compound have shown significant potential in the development of new therapeutic agents.

  • Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of thieno[2,3-d]pyrimidines. For instance, certain derivatives have exhibited significant inhibitory activity against breast cancer cell lines, with some compounds showing efficacy comparable to the standard drug Doxorubicin.[2] Specifically, derivatives bearing sulfonamide moieties have been synthesized and evaluated for their anti-breast cancer activity, with some showing potent inhibition.[2]

  • Tyrosine Kinase Inhibition: The thieno[2,3-d]pyrimidine scaffold is a key component in the design of tyrosine kinase inhibitors, which are crucial in cancer therapy.[1]

  • Antimicrobial and Antiviral Agents: Thiophenes and their fused derivatives, including thienopyrimidines, have been reported to possess antibacterial and antiviral properties.[2][3]

Experimental Protocols

The following section details the experimental protocols for key cyclocondensation reactions of this compound to synthesize thieno[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of 2-Arylamino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives via Reaction with Isothiocyanates

This protocol describes the synthesis of 2-arylaminothieno[2,3-d]pyrimidines through a cyclocondensation reaction with aryl isothiocyanates under microwave irradiation.

Reaction Scheme:

G A This compound C 2-Arylamino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one A->C DMA, Microwave B Ar-N=C=S B->C G A This compound C 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione A->C DMA, Microwave B R-N=C=O B->C G cluster_0 Synthesis of Intermediate cluster_1 Cyclocondensation and Rearrangement A 2-Aminothiophene Derivative C Amidination A->C B N,N-dimethylformamide dimethyl acetal (DMF-DMA) B->C D Amidine Intermediate F Dimroth Rearrangement D->F E Aniline Derivative E->F G N-Aryl-thieno[2,3-d]pyrimidin-4-amine F->G

References

Application Note: Strategic Derivatization of 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An detailed overview of the derivatization of 2-amino-4,5-dimethylthiophene-3-carboxamide for Structure-Activity Relationship (SAR) studies is provided below, complete with application notes, experimental protocols, and data presentation guidelines tailored for researchers, scientists, and drug development professionals.

The this compound scaffold is a privileged starting point in medicinal chemistry due to its synthetic tractability and the diverse biological activities of its derivatives. Thiophene-based compounds are known to possess a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2][3] The core structure features two primary points for chemical modification: the nucleophilic 2-amino group and the 3-carboxamide moiety. This allows for the systematic introduction of a variety of functional groups to explore the chemical space and build a comprehensive Structure-Activity Relationship (SAR).

SAR studies on this scaffold aim to identify key structural features that govern a molecule's biological activity, selectivity, and pharmacokinetic properties. For instance, derivatives of related 2-aminothiophenes have been investigated as potent inhibitors of enzymes like c-Jun N-terminal kinase (JNK) and VEGFR-2, or as cytostatic agents with selectivity for specific cancer cell lines.[4][5][6] By methodically altering substituents at the primary modification sites, researchers can optimize lead compounds for enhanced potency and drug-like properties.

Key Derivatization Strategies:

  • N-Functionalization of the 2-Amino Group: The 2-amino group is readily derivatized through reactions like acylation, sulfonylation, and reaction with isocyanates or isothiocyanates. These modifications allow for the introduction of various lipophilic, hydrophilic, aromatic, and heterocyclic groups to probe interactions with target proteins.

  • Modification of the 3-Carboxamide Group: The amide can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for creating a new library of amide or ester derivatives. This strategy allows for the exploration of substituents that may interact with different regions of a target's binding pocket.

  • Cyclocondensation Reactions: The bifunctional nature of the molecule (ortho-amino-carboxamide) makes it an excellent precursor for synthesizing fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. This significantly expands the structural diversity and potential biological activity of the resulting compounds.

Experimental Protocols

Protocol 1: N-Acylation of the 2-Amino Group

This protocol describes the general procedure for acylating the 2-amino group to introduce diverse amide functionalities.

Materials:

  • This compound

  • Appropriate acyl chloride or carboxylic anhydride (1.1 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq.)

  • Magnetic stirrer, round-bottom flask, ice bath

  • Standard glassware for aqueous work-up and extraction

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous aprotic solvent within a round-bottom flask.

  • Add the tertiary amine base and stir the solution for 10 minutes at ambient temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the acyl chloride or anhydride dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 3-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via silica gel column chromatography.

  • Confirm the structure of the purified N-acyl derivative using NMR and Mass Spectrometry.

Protocol 2: Cyclocondensation with Isothiocyanates

This protocol details the synthesis of 2-substituted-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, a common strategy for creating fused heterocyclic systems from the starting material.

Materials:

  • This compound

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate) (1.1 eq.)

  • N,N-Dimethylacetamide (DMA) as solvent

  • Microwave reactor (conventional heating can be substituted but may require longer reaction times)

  • Cyclohexane for precipitation

  • Ethanol for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.) and the selected isothiocyanate (1.1 eq.) in DMA.

  • Seal the vessel and place it in the microwave reactor. Irradiate at a suitable power (e.g., 700 W) for 3-5 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add cyclohexane to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration.

  • Recrystallize the crude solid from ethanol to yield the purified thieno[2,3-d]pyrimidine derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation for SAR Studies

Quantitative data from biological assays should be organized into tables to clearly visualize trends and establish SAR.

Table 1: SAR Data for N-Acyl Derivatives

Compound ID R¹ Substituent (at 2-amino position) Target Activity (IC₅₀/EC₅₀, µM) Cytotoxicity (CC₅₀, µM) Selectivity Index (CC₅₀/IC₅₀)
1a -COCH₃
1b -COPh
1c -SO₂CH₃

| 1d | -SO₂Ph | | | |

Table 2: SAR Data for Thieno[2,3-d]pyrimidine Derivatives

Compound ID R² Substituent (at 2-imino position) Target Activity (IC₅₀/EC₅₀, µM) Cytotoxicity (CC₅₀, µM) Selectivity Index (CC₅₀/IC₅₀)
2a Phenyl
2b 4-Chlorophenyl
2c 4-Methoxyphenyl

| 2d | Naphthyl | | | |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the process of derivatization for SAR studies.

experimental_workflow start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide derivatization Derivatization (e.g., Acylation, Cyclocondensation) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening (In vitro / In vivo Assays) purification->screening sar SAR Analysis & Lead Identification screening->sar

Caption: High-level experimental workflow for synthesis and screening.

sar_cycle cluster_0 Iterative Optimization design Design Analogs (Based on SAR Data) synthesis Synthesize New Derivatives design->synthesis testing Biological Testing synthesis->testing analysis Analyze Data & Refine SAR Model testing->analysis analysis->design New Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel anticancer agents derived from the versatile starting material, 2-amino-4,5-dimethylthiophene-3-carboxamide. The protocols are based on established synthetic methodologies, including the Gewald reaction for the initial thiophene synthesis, and subsequent derivatization to yield thieno[2,3-d]pyrimidines, benzamides, and urea derivatives with potent anti-proliferative activities.

Overview of Synthetic Strategy

The synthesis of anticancer agents from this compound typically follows a multi-step approach. The initial and crucial step is the synthesis of the substituted 2-aminothiophene core, which is efficiently achieved through the Gewald multicomponent reaction.[1] This thiophene derivative then serves as a versatile building block for the construction of a diverse library of compounds, primarily through the formation of fused heterocyclic systems or by derivatization of the amino and carboxamide functionalities.

Common synthetic transformations include:

  • Cyclization reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer effects.

  • Acylation and aroylation of the 2-amino group to produce various amide and benzamide derivatives.

  • Reaction with isocyanates to form urea and thiourea derivatives.

These modifications are designed to explore the structure-activity relationship (SAR) and to identify compounds with enhanced potency and selectivity against various cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gewald Reaction

This protocol describes the one-pot synthesis of the key starting material, this compound, from 2-butanone, cyanoacetamide, and elemental sulfur.

Materials:

  • 2-Butanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Triethylamine (TEA) or Morpholine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of triethylamine or morpholine (approximately 0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield pure this compound.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol outlines the cyclization of this compound with formamide to form the thieno[2,3-d]pyrimidine core.

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (approximately 210 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude thieno[2,3-d]pyrimidin-4(3H)-one can be purified by recrystallization.

Protocol 3: Synthesis of N-Benzoyl-2-amino-4,5-dimethylthiophene-3-carboxamide Derivatives

This protocol describes the synthesis of benzamide derivatives by reacting the 2-amino group of the thiophene core with a substituted benzoyl chloride.

Materials:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 2-iodobenzoyl chloride)

  • Pyridine

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 equivalents) to the solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol 4: Synthesis of Urea Derivatives

This protocol details the synthesis of urea derivatives by reacting the 2-amino group with a substituted isocyanate.

Materials:

  • This compound

  • Substituted Isocyanate (e.g., benzyl isocyanate)

  • Dimethylformamide (DMF)

  • Pyridine

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DMF and a catalytic amount of pyridine in a round-bottom flask.

  • Add the substituted isocyanate (1.1 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C for 6-12 hours.

  • After cooling, pour the mixture into water to precipitate the urea derivative.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization.[2]

Quantitative Data Summary

The synthesized derivatives of this compound have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
BZ02 2-Iodobenzamide derivativeA549 (Lung)6.10[2]
BZ03 2-Bromobenzamide derivativeA549 (Lung)>100[2]
BU17 Benzyl urea derivativeA549 (Lung)Potent activity reported[2]
Compound 5 Thiophene carboxamide derivativeHepG-2 (Liver)2.3-fold more potent than Sorafenib[3]
Compound 21 Thiophene carboxamide derivativeHepG-2 (Liver)1.7-fold more potent than Sorafenib[3]
Compound 5 Thiophene carboxamide derivativeHCT-116 (Colon)Data not specified[3]
Compound 21 Thiophene carboxamide derivativeHCT-116 (Colon)Data not specified[3]

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Compound 18 1,3,4-oxadiazole hybridMCF-7 (Breast)10.17[4]
Compound 18 1,3,4-oxadiazole hybridHepG2 (Liver)24.47[4]

Mechanism of Action and Signaling Pathways

Several derivatives synthesized from this compound have been shown to exert their anticancer effects through the inhibition of key cellular targets involved in cancer cell proliferation and survival. Two prominent mechanisms of action that have been identified are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of microtubule polymerization.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][3] Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[4] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its activation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiophene_Derivative Thiophene Derivative (Inhibitor) Thiophene_Derivative->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[7][8] Anticancer drugs that target tubulin can either inhibit its polymerization into microtubules or prevent the depolymerization of existing microtubules. Both actions disrupt the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[9] Several benzamide and urea derivatives of 2-aminothiophene have been shown to act as tubulin polymerization inhibitors.[2]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Thiophene_Derivative Thiophene Derivative (Inhibitor) Thiophene_Derivative->Tubulin Inhibits Polymerization Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to

Caption: Inhibition of Tubulin Polymerization by Thiophene Derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of anticancer agents from this compound is depicted below.

Experimental_Workflow Start Starting Materials (2-Butanone, Cyanoacetamide, Sulfur) Gewald Gewald Reaction Start->Gewald Thiophene 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Gewald->Thiophene Derivatization Derivatization (Cyclization, Acylation, etc.) Thiophene->Derivatization Library Library of Thiophene Derivatives Derivatization->Library Purification Purification & Characterization (Recrystallization, Chromatography, NMR, MS) Library->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (Kinase Assays, Tubulin Polymerization Assay) Purification->Mechanism Data IC50 Determination Screening->Data

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Harnessing 2-Amino-4,5-dimethylthiophene-3-carboxamide for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2-amino-4,5-dimethylthiophene-3-carboxamide scaffold in the design and synthesis of novel kinase inhibitors. This document outlines the synthesis of derivatives, their biological activities, and detailed protocols for their evaluation as potential therapeutic agents.

Introduction

The 2-aminothiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to be readily functionalized and its wide spectrum of biological activities. Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The 2-amino and 3-carboxamide functionalities serve as key pharmacophoric features, enabling interactions within the ATP-binding pocket of kinases. This document focuses on derivatives of this compound, exploring their potential as single and multi-targeted kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various derivatives based on the 2-aminothiophene-3-carboxamide scaffold against several key kinases implicated in cancer progression.

Compound IDTarget KinaseIC50 (µM)Reference
Derivative Series 1
Compound 25JNK11.32[1]
Compound 26JNK11.4[1]
Compound 27JNK12.6[1]
Compound 38JNK12.6[1]
Compound 19JNK11.8[1]
Derivative Series 2
Compound 5VEGFR-20.59[2][3][4]
Compound 21VEGFR-21.29[2][3][4]
Derivative Series 3
Compound 14dVEGFR-20.191[5]
Derivative Series 4
Compound 16eEGFR0.094[6]
Compound IDCell LineAssay TypeIC50 (µM)Reference
Derivative Series 2
Compound 5HepG-2Cytotoxicity-[2][3][4]
Compound 21HepG-2Cytotoxicity-[2][3][4]
Derivative Series 4
Compound 16eHCT116Cytotoxicity3.20[6]
A549Cytotoxicity8.81[6]
MCF-7Cytotoxicity7.86[6]

Signaling Pathways

The development of kinase inhibitors from the this compound scaffold often targets key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for these inhibitors.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminothiophene Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

Synthesis Protocol: General Procedure for Acylation

A common synthetic route for derivatizing the 2-amino group involves acylation with a carboxylic acid.

Synthesis_Workflow General Synthesis Workflow Reactant1 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Reaction Stir at Room Temperature Reactant1->Reaction Reactant2 Carboxylic Acid (R-COOH) Reactant2->Reaction Coupling Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Coupling->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Acylamino-4,5-dimethyl- thiophene-3-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of derivatives.

Materials:

  • This compound

  • Substituted carboxylic acid

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in the anhydrous solvent.

  • Add the base (2-3 equivalents) to the reaction mixture.

  • Add the coupling agent (1.2 equivalents) portion-wise while stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.

  • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

  • Add 10 µL of the kinase/substrate master mix to each well, except for the negative control wells (add buffer only).

  • Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the specific kinase.

  • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

  • Incubate the plate at 30 °C for 1-2 hours.

  • Equilibrate the ATP detection reagent to room temperature and add 25 µL to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][14][15][16]

Materials:

  • Cells treated with the test compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.

  • Equilibrate the Caspase-Glo® 3/7 Reagent and the plate containing cells to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase 3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population after treatment with a kinase inhibitor.[17][18][19][20]

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Experimental Evaluation Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesize Derivatives KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay Test Compounds CellViability Cell Viability Assay (MTT) KinaseAssay->CellViability Lead Compounds Apoptosis Apoptosis Assay (Caspase-Glo) CellViability->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Active Compounds

Caption: Workflow for the evaluation of synthesized kinase inhibitors.

References

Application Notes and Protocols: Antibacterial and Antifungal Screening of 2-Amino-4,5-dimethylthiophene-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial screening of analogs derived from 2-amino-4,5-dimethylthiophene-3-carboxamide. This class of compounds, particularly their cyclized thieno[2,3-d]pyrimidine derivatives, has demonstrated significant potential as antibacterial and antifungal agents. The following sections detail the synthetic routes, experimental protocols for antimicrobial evaluation, and a summary of reported activity.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various thiophene carboxamide and thieno[2,3-d]pyrimidine derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.

Table 1: Antibacterial Activity of 3-Substituted Thiophene-2-carboxamide Derivatives

Compound IDR GroupTest OrganismInhibition (%)
7a HStaphylococcus aureus65.2
Bacillus subtilis69.6
Escherichia coli40.0
Pseudomonas aeruginosa47.8
7b OCH₃Staphylococcus aureus83.3
Bacillus subtilis82.6
Escherichia coli64.0
Pseudomonas aeruginosa86.9
7c ClStaphylococcus aureus75.0
Bacillus subtilis73.9
Escherichia coli52.0
Pseudomonas aeruginosa60.9
Ampicillin -Staphylococcus aureus100
Bacillus subtilis100
Escherichia coli100
Pseudomonas aeruginosa100

Data synthesized from a study on 3-amino thiophene-2-carboxamide derivatives, which are structurally related to the target analogs.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs against ESBL-producing E. coli

Compound IDAr-GroupMIC (µg/mL)MBC (µg/mL)
4a 4-F-C₆H₄12.525
4b 4-Cl-C₆H₄2550
4c 4-Br-C₆H₄12.525
4d 4-I-C₆H₄50>50
4e 4-CN-C₆H₄2550
4f 4-NO₂-C₆H₄50>50
4g 3-NO₂-C₆H₄50>50
4h Thiophen-2-yl2550

MBC: Minimum Bactericidal Concentration. ESBL: Extended-Spectrum β-Lactamase.[2]

Table 3: Antifungal Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDTest OrganismInhibition Zone (mm)
9b Aspergillus fumigatus24
Candida albicans21
Ampicillin Aspergillus fumigatus-
Candida albicans-
Amphotericin B Aspergillus fumigatus26
Candida albicans23

Data from a study on thieno[2,3-d]pyrimidine derivatives against selected fungal strains.[3]

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidine Analogs

Thieno[2,3-d]pyrimidines are commonly synthesized from 2-aminothiophene-3-carbonitrile or carboxamide precursors. The following is a general protocol for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.

Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

  • A mixture of 2-amino-4,5-dimethylthiophen-3-carbonitrile (1 g, 6.58 mmol) and freshly distilled formamide (5 mL) is heated at 180°C for 4 hours.[4]

  • After cooling, the reaction mixture is poured into ice-water and stirred for an additional hour.[4]

  • The resulting precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to yield 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs.

  • To a solution of 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (0.67 mmol) in a solvent/water mixture (4:1), add the respective aryl boronic acid (0.74 mmol) and K₃PO₄ (1.35 mmol).[2]

  • The mixture is degassed, and Pd(PPh₃)₄ (7 mol%) is added.[2]

  • The reaction mixture is refluxed under an inert atmosphere for 20-25 hours.[2]

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to obtain the desired product.

Antimicrobial Screening Protocols

Protocol 3: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates and incubated. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[2]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions are prepared in a 96-well microtiter plate using the appropriate broth.[2]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[2]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]

Protocol 4: Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A fixed volume of the test compound solution at different concentrations is added to each well.[2]

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[2]

Visualizations

Experimental Workflow: Synthesis of Thieno[2,3-d]pyrimidines

G cluster_start Starting Material cluster_reaction Cyclization Reaction cluster_product Product cluster_purification Purification start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide/carbonitrile react React with: - Formamide - Acetonitrile - Isothiocyanates, etc. start->react Reagents & Conditions (e.g., High Temp, Catalyst) product Substituted Thieno[2,3-d]pyrimidine Analogs react->product purify Recrystallization or Column Chromatography product->purify

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidine analogs.

Logical Relationship: Thienopyrimidines as Purine Bioisosteres

G purine Purine Nucleobases (e.g., Adenine, Guanine) bio Bioisosteric Relationship purine->bio Structural Similarity thieno Thieno[2,3-d]pyrimidine Scaffold thieno->bio activity Potential Biological Activity: - Enzyme Inhibition - Receptor Antagonism bio->activity Leads to

Caption: Bioisosteric relationship between thienopyrimidines and purines.

Proposed Mechanism of Action for Thienopyrimidine Analogs

G cluster_targets Potential Cellular Targets cluster_effects Downstream Effects compound Thieno[2,3-d]pyrimidine Analog kinase Protein Kinases compound->kinase Inhibition folate Folate Pathway Enzymes (e.g., DHFR) compound->folate Inhibition signal Disruption of Signaling Pathways kinase->signal synthesis Inhibition of Nucleotide Synthesis folate->synthesis outcome Inhibition of Microbial Growth (Antibacterial/Antifungal Effect) signal->outcome synthesis->outcome

Caption: Proposed mechanisms of antimicrobial action for thienopyrimidines.

References

Application Notes and Protocols: 2-Amino-4,5-dimethylthiophene-3-carboxamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Amino-4,5-dimethylthiophene-3-carboxamide in the field of agrochemical research. While direct agrochemical applications of this specific compound are not extensively documented in publicly available literature, its role as a versatile synthetic intermediate for biologically active molecules, particularly thieno[2,3-d]pyrimidines, is well-established. Thiophene-containing heterocycles are recognized for a variety of biological activities, including antifungal and antibacterial properties, making this compound a molecule of significant interest for the development of new agrochemicals.[1][2][3]

Potential Agrochemical Applications

This compound serves as a key building block for the synthesis of a range of heterocyclic compounds with potential fungicidal, bactericidal, and herbicidal properties. Its primary utility lies in its conversion to thieno[2,3-d]pyrimidine derivatives, which are known to exhibit diverse biological activities.[1][4][5][6]

1.1. As a Precursor for Fungicides and Bactericides:

The thiophene moiety is a core structure in various biologically active compounds, including those with antifungal and antibacterial properties.[2] Derivatives of 2-aminothiophene have shown promise in inhibiting the growth of various fungal and bacterial strains. While specific data for this compound is limited, the general activity of this class of compounds suggests its potential as a scaffold for novel fungicides and bactericides.

1.2. As a Scaffold for Herbicides:

Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from this compound, have been investigated for herbicidal activity.[6][7] The structural similarity of thienopyrimidines to purine bases allows them to potentially interfere with essential biological processes in plants.[4][8]

Data Presentation

The following table summarizes the biological activities of various thiophene and thieno[2,3-d]pyrimidine derivatives, highlighting the potential of scaffolds derived from this compound.

Compound ClassDerivative ExampleTarget Organism/AssayActivityReference
2-Aminothiophene Derivatives2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrilesCandida sp., Criptococcus neoformansAntifungal activity (MFC: 100-800 µg/mL for the most active compound)[9]
Thiophene-3-carboxamide Derivatives2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(aryl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideAntibacterial and antifungal assaysAntibacterial and antifungal activities[2]
Thieno[2,3-d]pyrimidine Derivatives2-Alkylthio-thieno[2,3-d]pyrimidin-4-onesHerbicidal activity against Brassica napus and Echinochloa crusgalliModerate to good herbicidal activities[7]
N-(thiophen-2-yl) Nicotinamide DerivativesEthyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylateCucumber downy mildew (Pseudoperonospora cubensis)Excellent fungicidal activity (EC50 = 1.96 mg/L)[10]

Experimental Protocols

3.1. Synthesis of this compound via Gewald Reaction:

The Gewald reaction is a multicomponent reaction used for the synthesis of substituted 2-aminothiophenes.[1][11][12]

Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Cyanoacetamide

  • Elemental sulfur

  • Morpholine or Triethylamine (base catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide (1.0 mol) and 3-methyl-2-butanone (1.0 mol) in ethanol.

  • Add elemental sulfur (1.1 mol) to the mixture.

  • Slowly add the base catalyst (e.g., morpholine, 0.5 mol) to the suspension.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove impurities.

  • Recrystallize the solid from ethanol to obtain pure this compound.

Gewald_Reaction Ketone 3-Methyl-2-butanone Intermediate Knoevenagel Adduct Ketone->Intermediate + Base Nitrile Cyanoacetamide Nitrile->Intermediate + Base Sulfur Sulfur Product 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Sulfur->Product + Base, Heat Base Base (Morpholine) Base->Intermediate Solvent Ethanol Solvent->Intermediate Intermediate->Product + Base, Heat

Figure 1: Gewald reaction workflow for the synthesis of the target compound.

3.2. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from this compound:

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.[1][13]

Materials:

  • This compound

  • Formamide or Triethyl orthoformate

  • Acetic acid (catalyst, if using triethyl orthoformate)

Procedure:

  • Place this compound (1.0 mol) in a round-bottom flask.

  • Add an excess of formamide (or triethyl orthoformate and a catalytic amount of acetic acid).

  • Heat the mixture to reflux (typically 150-180°C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Thienopyrimidine_Synthesis Start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Product 5,6-Dimethylthieno[2,3-d] pyrimidin-4(3H)-one Start->Product + Reflux Reagent Formamide or Triethyl Orthoformate Reagent->Product

Figure 2: Synthesis of a thieno[2,3-d]pyrimidine derivative.

Logical Relationships in Agrochemical Discovery

The use of this compound in agrochemical research follows a logical progression from a basic building block to the discovery of new active ingredients.

Agrochemical_Discovery_Pathway cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Development Start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Thieno Thieno[2,3-d]pyrimidines Start->Thieno Cyclization Derivatives Library of Derivatives Thieno->Derivatives Further Modification Screening Biological Screening (Fungicidal, Herbicidal, etc.) Derivatives->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Agrochemical Candidate Lead->Candidate

Figure 3: Logical workflow for agrochemical discovery using the target compound.

References

Application Notes and Protocols: Allosteric Modulators of A1 Adenosine Receptors Derived from 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-aminothiophene-derived allosteric modulators of the A1 adenosine receptor (A1AR). This document includes a summary of their pharmacological properties, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows. The A1AR is a G protein-coupled receptor (GPCR) with significant therapeutic potential for various conditions, including cardiovascular diseases, neuropathic pain, and ischemia-reperfusion injury.[1][2][3][4] Allosteric modulators offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous agonist, adenosine, potentially with greater subtype selectivity and fewer side effects compared to orthosteric ligands.[1][2][5]

Overview of 2-Aminothiophene-Based A1AR Allosteric Modulators

The 2-aminothiophene scaffold has been a fertile ground for the discovery of A1AR allosteric modulators. Seminal work identified the 2-amino-3-benzoylthiophene series, including the well-characterized positive allosteric modulator (PAM) PD 81,723.[1] Subsequent structure-activity relationship (SAR) studies have explored various substitutions on the thiophene ring and the benzoyl moiety to optimize potency, efficacy, and pharmacokinetic properties.[1][6][7][8] These modulators typically act as PAMs, enhancing the binding and/or function of orthosteric agonists like adenosine.[1] Some compounds, however, may exhibit antagonist activity at higher concentrations.[9]

The allosteric binding site for these compounds is located on the receptor's outer surface, in contact with the phospholipid bilayer, a region distinct from the orthosteric site where adenosine binds.[6][10] This spatial separation allows for the modulation of the orthosteric ligand's effect without directly competing for its binding site.[1]

Quantitative Data Summary

The following tables summarize the pharmacological data for representative 2-aminothiophene-derived allosteric modulators of the A1AR.

Table 1: Potency and Efficacy of 2-Aminothiophene Derivatives in Functional Assays

CompoundAssay TypeCell LineOrthosteric AgonistEC50 (µM)Emax / AE Score (%)Reference
PD 81,723cAMP AccumulationCHO-hA1ARCPA--[11]
T62Neuropathic Pain ModelIn vivoEndogenous Adenosine--[2][12]
VCP171Neuropathic Pain ModelIn vivoEndogenous Adenosine--[12]
TRR469Radioligand Binding-Adenosine-33-fold affinity increase[2]
9a (3-benzoyl series)Radioligand Binding--2.118[7]
6b (3-benzoyl series)Radioligand Binding--15.877[7]
9l (3-ethoxycarbonyl series)Radioligand Binding--6.657[7]
15 (MRS7935) Functional AssayhA1AR-~2-[6][13]
37 (2-amino-3-naphthoylthiophene)[3H]CCPA BindingCHO-hA1AR--149% increase[11]

AE Score: Allosteric Enhancement Score CPA: N6-cyclopentyladenosine

Table 2: Binding Affinity and Cooperativity of Selected Modulators

CompoundRadioligandPreparationKi (µM)Cooperativity Factor (α)Reference
TRR469---26.3[2]
T62---2.5[2]
PD 81,723---1.9[2]

Signaling Pathways and Experimental Workflows

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor primarily couples to inhibitory G proteins (Gi/o).[1][6] Activation of the receptor by an agonist, such as adenosine, leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate other effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[1] Positive allosteric modulators enhance the ability of the orthosteric agonist to trigger these downstream signaling events.

A1AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1AR A1 Adenosine Receptor Adenosine->A1AR Binds to orthosteric site PAM 2-Aminothiophene PAM PAM->A1AR Binds to allosteric site Gi/o Gi/o Protein A1AR->Gi/o Activates AC_active Adenylyl Cyclase (Active) Gi/o->AC_active Inhibits GIRK GIRK Channel Gi/o->GIRK Activates (via Gβγ) AC_inactive Adenylyl Cyclase (Inactive) cAMP cAMP AC_active->cAMP Produces Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Leads to

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Screening A1AR Allosteric Modulators

The identification and characterization of novel allosteric modulators typically follow a multi-step screening cascade. This workflow begins with high-throughput screening (HTS) to identify initial hits, followed by secondary assays to confirm activity and determine the mechanism of action. Lead compounds are then further characterized in more complex cellular and in vivo models.

Screening_Workflow Start Start: Compound Library HTS Primary Screen (HTS) e.g., Radioligand Binding Assay Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Secondary_Assays Secondary Assays (Functional Assays) Hit_Identification->Secondary_Assays Active Compounds End End: Candidate Drug Hit_Identification->End Inactive Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Cooperativity) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., Pain, Cardiac Models) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->End

Caption: Experimental Workflow for Screening Allosteric Modulators.

Detailed Experimental Protocols

Radioligand Binding Assay for A1AR

This protocol is used to determine the ability of a test compound to allosterically modulate the binding of a radiolabeled orthosteric ligand to the A1AR.

Materials:

  • Membrane preparations from cells expressing the human A1AR (e.g., CHO or HEK293 cells).

  • [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) or another suitable radiolabeled A1AR agonist.

  • [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) or another suitable radiolabeled A1AR antagonist.

  • Test compounds (2-aminothiophene derivatives).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 0.1% BSA.

  • Adenosine deaminase (ADA) to remove endogenous adenosine.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Thaw the membrane preparations on ice.

  • Pre-treat the membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle.

    • Radioligand (e.g., [³H]CCPA at a final concentration equal to its Kd).

    • Membrane preparation (typically 20-50 µg of protein per well).

  • For non-specific binding determination, add a high concentration of a non-radiolabeled A1AR agonist (e.g., 10 µM NECA) or antagonist.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Count the radioactivity in a scintillation counter.

  • Analyze the data to determine the effect of the test compound on the specific binding of the radioligand. An increase in agonist binding suggests positive allosteric modulation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the A1AR-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO or HEK293 cells stably expressing the human A1AR.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Orthosteric A1AR agonist (e.g., CPA or NECA).

  • Test compounds (2-aminothiophene derivatives).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Seed the A1AR-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the experiment, wash the cells with serum-free medium.

  • Pre-incubate the cells with the test compound or vehicle for 15-30 minutes.

  • Add the orthosteric agonist (at its EC₂₀ or EC₅₀ concentration) and forskolin (to stimulate cAMP production).

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Data analysis: A PAM will enhance the inhibitory effect of the orthosteric agonist, leading to a greater reduction in forskolin-stimulated cAMP levels.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, which is another downstream signaling event of A1AR activation.[6]

Materials:

  • Cells expressing the A1AR.

  • Orthosteric A1AR agonist.

  • Test compounds.

  • Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Western blotting or ELISA-based detection system.

Protocol:

  • Culture cells to an appropriate density.

  • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

  • Pre-treat the cells with the test compound for a specified time.

  • Stimulate the cells with the orthosteric agonist for 5-10 minutes.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.

  • Normalize the p-ERK signal to the total ERK signal.

  • A PAM will potentiate the agonist-induced increase in ERK1/2 phosphorylation.

Conclusion

The 2-aminothiophene scaffold represents a versatile platform for the development of allosteric modulators of the A1 adenosine receptor. The data and protocols presented here provide a foundation for researchers to explore the therapeutic potential of these compounds. The ability of these modulators to fine-tune A1AR signaling offers a promising avenue for the development of novel therapeutics with improved safety and efficacy profiles for a range of diseases. Further research, including in vivo studies and the exploration of biased signaling, will be crucial in advancing these compounds toward clinical applications.[5]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-4,5-dimethylthiophene-3-carboxamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient to obtain a product of high purity, especially when the impurities are present in small amounts. Column chromatography is employed when recrystallization fails to remove impurities with similar solubility profiles to the desired compound.

Q2: What are the likely impurities in crude this compound synthesized via the Gewald reaction?

The Gewald synthesis of this compound, which involves the reaction of 2-butanone, cyanoacetamide, and elemental sulfur, may result in several impurities:

  • Unreacted starting materials: 2-butanone, cyanoacetamide, and elemental sulfur.

  • Knoevenagel condensation product: The intermediate formed from the reaction of 2-butanone and cyanoacetamide before the addition of sulfur.

  • Side-products from sulfur reactions: Polysulfides and other sulfur-containing byproducts.

  • Over-alkylation or side-reactions: Minor products from undesired reactions of the starting materials or intermediates.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, common solvents to test include ethanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Q4: My compound streaks on the silica gel TLC plate. How can I resolve this for column chromatography?

Streaking of this compound on a silica gel TLC plate is likely due to the interaction of the basic amino group with the acidic silica surface. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia solution, to the eluent. This will help to ensure a sharper band and better separation during column chromatography.

Q5: How can I assess the purity of my final product?

The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests high purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of impurity peaks in the 1H and 13C NMR spectra is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the HPLC chromatogram provides a quantitative measure of purity.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery 1. The compound is too soluble in the chosen solvent at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Use a less polar solvent or a co-solvent system to decrease solubility.2. Use the minimum amount of hot solvent to dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask).
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.2. Perform a preliminary purification step, such as a charcoal treatment, to remove some impurities before recrystallization.
No Crystal Formation 1. The solution is not sufficiently supersaturated.2. Nucleation has not occurred.1. Concentrate the solution by slowly evaporating some of the solvent.2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation 1. The eluent polarity is too high or too low.2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.2. Ensure the column is packed uniformly without air bubbles and the sample is loaded in a concentrated band.
Compound Won't Elute 1. The eluent is not polar enough.2. The compound is strongly adsorbing to the stationary phase.1. Gradually increase the polarity of the eluent.2. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.
Streaking/Tailing of Bands The compound is interacting strongly with the stationary phase.Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of the amino group with the silica gel.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is likely too polar. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A patent describing the synthesis of this compound reported a yield of 89% after workup and recrystallization.[1]

Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate, or chloroform and methanol) to find a system that gives good separation of the desired product from impurities. A reported TLC eluent for monitoring reactions of this compound is Chloroform:Methanol (95:5). Aim for an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table summarizes reported purification conditions and outcomes for this compound and related compounds.

CompoundPurification MethodSolvent/Eluent SystemYieldPurityReference
This compound RecrystallizationNot specified in detail, but workup involved water, ethyl acetate, and concentration.89%Not specified[1]
This compound derivativesRecrystallizationEthanol or Ethanol/Ethyl AcetateGood yieldsNot specified
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateRecrystallizationEthanolNot specifiedHigh (for crystallography)[2]
Related aminothiophene derivativeColumn ChromatographyDichloromethane/Ethyl Acetate (8:2)~80-88%High (for NMR)[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product (from Gewald Reaction) recrystallization Recrystallization synthesis->recrystallization Primary Method column_chromatography Column Chromatography synthesis->column_chromatography Alternative/Further Purification analysis TLC, MP, NMR, HPLC recrystallization->analysis column_chromatography->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization cluster_issues Troubleshooting start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool to crystallize dissolve->cool low_recovery Low Recovery? cool->low_recovery filter Filter crystals pure Pure Product filter->pure oiling_out Oiling Out? low_recovery->oiling_out No check_volume Check solvent volume Change solvent system low_recovery->check_volume Yes no_crystals No Crystals? oiling_out->no_crystals No change_solvent Use lower boiling solvent Pre-purify with charcoal oiling_out->change_solvent Yes no_crystals->filter No induce_crystallization Concentrate solution Scratch flask/add seed no_crystals->induce_crystallization Yes

References

Identifying and minimizing side products in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes, with a focus on identifying and minimizing side products in the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction?

A1: The Gewald reaction is a one-pot, multi-component organic reaction that synthesizes polysubstituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1][2] This method is widely used due to the availability of starting materials and its relatively mild reaction conditions.[3]

Q2: What is the general mechanism of the Gewald reaction?

A2: The reaction proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][2][4][5]

  • Sulfur Addition: Elemental sulfur is added to this intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.[5][6]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[1][2]

Q3: What are the most common side products observed in the Gewald synthesis?

A3: Common side products include unreacted starting materials, the Knoevenagel-Cope condensation intermediate, dimerization or polymerization products, and complex polysulfides.[4][6][7] These can arise from incomplete reaction, slow cyclization, or unfavorable reaction conditions.

Q4: How can I purify the desired 2-aminothiophene from the reaction mixture?

A4: The most common purification techniques are recrystallization and column chromatography.[4]

  • Recrystallization: This is often effective for solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable method. A common eluent system is a gradient of ethyl acetate in hexanes.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminothiophenes.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. Screen bases like piperidine, morpholine, or triethylamine, especially for less reactive ketones.[4] - Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or a dehydrating agent.[4]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Use polar solvents such as ethanol, methanol, or DMF to improve sulfur solubility and reactivity.[4] - Temperature: Gently heating the reaction mixture (typically 40-60 °C) can enhance sulfur's reactivity. Avoid excessive heat to prevent side reactions.[4]
Steric Hindrance - Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[4] - Microwave Irradiation: Microwave-assisted synthesis can improve yields and shorten reaction times, particularly for challenging substrates.[1]
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents.
Issue 2: Presence of a Major Impurity

Possible Causes and Solutions:

Potential CauseRecommended Solution
Unreacted Knoevenagel Intermediate This indicates that the sulfur addition and/or cyclization is the rate-limiting step. Try increasing the reaction temperature or time after the initial condensation. Ensure the sulfur is well-dispersed in the reaction mixture.[6]
Dimerization or Polymerization This can occur under certain conditions. Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent to minimize these side reactions.[4]
Formation of Complex Polysulfides This is an inherent aspect of the Gewald reaction. Proper workup and purification are necessary to remove these often-colored impurities.[6]
Issue 3: Dark Brown or Tarry Reaction Mixture

Possible Causes and Solutions:

Potential CauseRecommended Solution
Polymerization or Side Reactions This can be caused by excessively high temperatures. Optimize the reaction temperature by screening a range (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[8]

Experimental Protocols

General Protocol for the Gewald Synthesis of 2-Aminothiophenes:

  • To a suitable reaction vessel, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a polar solvent (e.g., ethanol, methanol, or DMF).

  • Add the base catalyst (e.g., morpholine, piperidine, or triethylamine) (0.1-0.3 eq.).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for the required time (typically 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).[6]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[4]

Visualized Workflows and Logic

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification ketone Ketone/Aldehyde knoevenagel Knoevenagel-Cope Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base Catalyst base->knoevenagel catalyzes knoevenagel->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization cooling Cooling cyclization->cooling filtration Filtration cooling->filtration If precipitate forms concentration Concentration cooling->concentration If no precipitate purification Purification (Recrystallization/ Chromatography) filtration->purification concentration->purification product 2-Aminothiophene purification->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Logic start Low/No Product Yield check_condensation Is Knoevenagel condensation complete? start->check_condensation optimize_base Optimize Base/Remove Water check_condensation->optimize_base No check_sulfur Is sulfur addition/cyclization efficient? check_condensation->check_sulfur Yes optimize_base->check_condensation optimize_temp Optimize Temperature/Solvent check_sulfur->optimize_temp No steric_hindrance Consider Steric Hindrance check_sulfur->steric_hindrance Yes optimize_temp->check_sulfur two_step Use Two-Step Protocol steric_hindrance->two_step Yes success Improved Yield steric_hindrance->success No two_step->success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Enhancing the Solubility of Thiophene Carboxamide Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of thiophene carboxamide derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: My thiophene carboxamide derivative is poorly soluble in aqueous buffers. What is the recommended first step for solubilization?

A1: For most in vitro biological assays, the recommended initial step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds and its compatibility with many biological assays at low final concentrations.[1][2]

Q2: How do I prepare a stock solution of a thiophene carboxamide derivative using DMSO?

A2: A standard protocol for preparing a stock solution involves dissolving the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).[3] It is crucial to ensure the compound is completely dissolved. Sonication can be used to aid dissolution. The stock solution should then be stored at -20°C or -80°C to maintain stability.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are several troubleshooting steps:

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can trigger precipitation.

  • Reduce the Final Concentration: The final concentration of the thiophene carboxamide derivative in the assay may be too high. Try performing a serial dilution to lower the final concentration.

  • Limit the Final DMSO Concentration: The final concentration of DMSO in the assay should typically be kept below 1%, and ideally at or below 0.1% for cell-based assays, as higher concentrations can be toxic to cells.[3]

  • Use a Co-solvent System: Incorporating a small percentage of a water-miscible organic co-solvent in the final aqueous buffer can improve the solubility of hydrophobic compounds.

Q4: What are co-solvents and how can they improve the solubility of my thiophene carboxamide derivative?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent. Common co-solvents used in biological assays include ethanol, methanol, and polyethylene glycols (PEGs). The combined effect of a co-solvent and a buffer can sometimes lead to a synergistic increase in solubility.

Q5: Can pH adjustment of the buffer help in solubilizing my compound?

A5: Yes, if your thiophene carboxamide derivative has ionizable functional groups, its solubility will be pH-dependent. For acidic compounds, increasing the buffer pH above their pKa will increase solubility due to deprotonation. Conversely, for basic compounds, decreasing the pH below their pKa will enhance solubility through protonation. It is advisable to perform a pH-solubility profile to determine the optimal pH for your compound.

Q6: What are cyclodextrins and can they be used to improve solubility for biological assays?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations. The formation of these complexes can enhance both the solubility and dissolution rate of the guest molecule.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock of the thiophene carboxamide derivative to the aqueous buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation upon dilution.

Issue 2: Low or Inconsistent Biological Activity

Symptoms: The thiophene carboxamide derivative shows lower than expected or highly variable activity in the biological assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or inconsistent biological activity.

Experimental Protocols

Protocol 1: Preparation of a Thiophene Carboxamide Derivative Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for use in biological assays.

Materials:

  • Thiophene carboxamide derivative powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of the thiophene carboxamide derivative powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of a thiophene carboxamide derivative on a cancer cell line.

Materials:

  • Thiophene carboxamide derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thiophene carboxamide derivative from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of some thiophene carboxamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2b Hep3B5.46
2d Hep3B8.85
2e Hep3B12.58
Compound 480 HeLa12.61
Compound 480 HepG233.42
Compound 471 HeLa23.79
Compound 471 HepG213.34

Signaling Pathways and Experimental Workflows

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Dilution weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate inspect Visually Inspect sonicate->inspect aliquot Aliquot inspect->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Use in Assay serial_dilute Serial Dilution in Medium thaw->serial_dilute add_to_cells Add to Cells serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Caption: Experimental workflow for preparing and using a thiophene carboxamide derivative in a cell-based assay.

G cluster_solubility Solubility Enhancement Strategy cluster_methods Methods start Poorly Soluble Thiophene Carboxamide Derivative cosolvent Co-solvent Addition (e.g., Ethanol, PEG) start->cosolvent ph_adjust pH Adjustment start->ph_adjust cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion Formulation start->solid_dispersion outcome Improved Aqueous Solubility for Biological Assays cosolvent->outcome ph_adjust->outcome cyclodextrin->outcome solid_dispersion->outcome

Caption: Logical relationship of different strategies to improve the solubility of thiophene carboxamide derivatives.

References

Understanding the mechanism of the Gewald reaction and its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Gewald reaction is a cornerstone for synthesizing polysubstituted 2-aminothiophenes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your experiments.

Troubleshooting Guide

Low or No Product Yield

Question: My Gewald reaction has a low yield or has failed completely. What are the potential causes and how can I resolve this?

Answer: Low or nonexistent yields in a Gewald reaction can stem from several factors, primarily related to the initial condensation step or the subsequent sulfur addition and cyclization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in addition to triethylamine.[1] - Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are recommended to improve the solubility and reactivity of elemental sulfur.[1] - Temperature: Gently heating the reaction mixture, typically between 40-60°C, can increase sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.[1]
Steric Hindrance - Two-Step Protocol: For sterically hindered ketones, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and shorten reaction times, particularly for challenging substrates.[1][2]
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents as specified in the protocol.

To diagnose the issue, you can perform a small-scale reaction of the carbonyl compound and the active methylene nitrile with the base. Monitoring the formation of the Knoevenagel-Cope intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm if the initial step is successful before proceeding with the addition of sulfur.[3]

Presence of Impurities and Byproducts

Question: My final product is impure. What are the common byproducts in a Gewald reaction and how can I minimize them?

Answer: The primary impurities in a Gewald synthesis are typically unreacted starting materials, the Knoevenagel-Cope intermediate, dimeric byproducts, and residual sulfur.

Common Impurities and Mitigation Strategies:

Impurity/Byproduct Identification Mitigation and Removal
Unreacted Starting Materials Presence of spots/peaks corresponding to the carbonyl compound and active methylene nitrile in TLC or LC-MS.Increase reaction time, optimize the temperature, or consider a more effective catalyst.[1]
Knoevenagel-Cope Intermediate An α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.[1]Ensure sufficient sulfur is used and that the reaction conditions (temperature, base) are optimal for cyclization.[1]
Dimeric Byproducts Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[3]Adjusting the temperature or the rate of reagent addition can help minimize the formation of this side product.[3] Chromatographic purification may be necessary for separation.[3]
Residual Sulfur Elemental sulfur can often be difficult to remove completely.Recrystallization from a suitable solvent is a highly effective method.[3] Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can also be beneficial.[3]
Purification Challenges

Question: I am having difficulty isolating the pure 2-aminothiophene from the crude reaction mixture. What are the recommended purification techniques?

Answer: The most common and effective methods for purifying 2-aminothiophenes are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[1] Commonly used solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography is a reliable alternative. The appropriate solvent system will depend on the polarity of the specific 2-aminothiophene derivative.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gewald reaction?

A1: The Gewald reaction is a multi-component reaction that proceeds through several key steps. While the exact mechanism of sulfur addition is still a subject of investigation, the generally accepted pathway is as follows:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also believed to be promoted by the base.[3]

  • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[4]

Q2: What are the key intermediates in the Gewald reaction?

A2: The primary and most stable intermediate is the α,β-unsaturated nitrile formed during the initial Knoevenagel-Cope condensation.[4] Subsequent intermediates involving the addition of sulfur are generally transient and not easily isolated.

Q3: How does the choice of base influence the reaction?

A3: The base plays a crucial role in catalyzing the initial condensation step.[1] Secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine are commonly used.[1] The choice of base can significantly affect the reaction rate and overall yield, and for less reactive substrates, a stronger base may be necessary.[1]

Q4: Can the Gewald reaction be performed in a one-pot procedure?

A4: Yes, the Gewald reaction is most commonly performed as a one-pot synthesis, which is one of its key advantages in terms of efficiency.[5] However, for certain substrates, particularly sterically hindered ketones, a two-step procedure may provide better yields.[1]

Data Presentation

The yield of the Gewald reaction is highly dependent on the substrates and reaction conditions. Below are tables summarizing yields reported in the literature for various starting materials.

Table 1: Yields of 2-Aminothiophenes from p-Substituted Acetophenones

Reaction Conditions: p-substituted acetophenone (2 mmol), ethyl cyanoacetate (2 mmol), sulfur (2 mmol), and morpholine (2 mmol) under high-speed ball milling.

p-Substituent Yield (%)
H45
CH₃42
OCH₃38
Br55
Cl52
F50
NO₂65

Data sourced from[5]

Table 2: Comparison of Classical vs. Microwave-Assisted Gewald Reaction Yields

Substituent (X) Classical Yield (%) Microwave Yield (%)
CO₂Me8255
CONH₂7878
CONHPh8755
CN6058

Data sourced from[2]

Experimental Protocols

A general procedure for the one-pot Gewald reaction is as follows. Note that specific conditions may need to be optimized for different substrates.

General One-Pot Synthesis of 2-Aminothiophenes:

  • To a stirred solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), add the base (e.g., morpholine, piperidine, or triethylamine) (1-1.2 equivalents).

  • Add elemental sulfur (1-1.2 equivalents) to the mixture.

  • The reaction mixture is then stirred at room temperature or heated (typically 40-60°C) for a period ranging from a few hours to overnight.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration if it precipitates, or by extraction after removal of the solvent.

  • The crude product is then purified by recrystallization or column chromatography.

For a more detailed protocol, including a solvent-free method using high-speed ball milling, please refer to the experimental section in[5].

Visualizations

The following diagrams illustrate the key processes involved in the Gewald reaction.

Gewald_Reaction_Mechanism reactant1 Ketone/Aldehyde intermediate1 Knoevenagel-Cope Intermediate reactant1->intermediate1 reactant2 α-Cyanoester reactant2->intermediate1 base Base base->intermediate1 Catalyst intermediate2 Sulfur Adduct (Transient) base->intermediate2 Promoter intermediate1->intermediate2 sulfur Sulfur (S₈) sulfur->intermediate2 product 2-Aminothiophene intermediate2->product Cyclization & Tautomerization

Caption: The reaction mechanism of the Gewald synthesis.

Troubleshooting_Workflow start Low/No Yield check_condensation Check Knoevenagel-Cope Condensation start->check_condensation condensation_ok Condensation Successful check_condensation->condensation_ok Yes condensation_fail Condensation Failed check_condensation->condensation_fail No check_sulfur Check Sulfur Addition/ Cyclization condensation_ok->check_sulfur optimize_base Optimize Base/ Water Removal condensation_fail->optimize_base sulfur_ok Successful Product Formation check_sulfur->sulfur_ok Yes sulfur_fail Sulfur Step Failed check_sulfur->sulfur_fail No optimize_conditions Optimize Solvent, Temperature, or Use Microwave sulfur_fail->optimize_conditions

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Cyclocondensation of 2-Aminothiophenes with Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cyclocondensation of 2-aminothiophenes with isocyanates to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones and related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclocondensation reaction, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction showing low to no yield of the desired thieno[2,3-d]pyrimidin-4(3H)-one?

Possible Causes & Solutions:

  • Low Reactivity of Starting Materials: The electronic nature of substituents on both the 2-aminothiophene and the isocyanate can significantly impact reactivity. Electron-withdrawing groups on the 2-aminothiophene can decrease its nucleophilicity, while electron-donating groups on the isocyanate can reduce the electrophilicity of the carbonyl carbon.

    • Solution: Consider using a catalyst to enhance the reaction rate. Lewis acids or bases can be employed to activate the substrates. For instance, a base can deprotonate the amino group of the thiophene, increasing its nucleophilicity.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

    • Solution: Screen a variety of solvents with different polarities. Aprotic polar solvents like DMF or DMSO are often effective as they can solubilize the reactants and facilitate the reaction.[1] Refluxing in pyridine has also been reported as a suitable condition.[2]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require heating to reflux to overcome the activation energy barrier. Microwave irradiation has also been utilized to accelerate this type of reaction.[3]

  • Decomposition of Reactants or Products: Isocyanates are susceptible to moisture and can hydrolyze to form amines, which can lead to unwanted side products. The product itself might be unstable under the reaction conditions.

    • Solution: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that could lead to product degradation.

Question 2: My reaction is producing significant amounts of side products. What are they and how can I minimize them?

Possible Side Reactions & Solutions:

  • Urea Formation: The isocyanate can react with any water present in the reaction mixture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea.

    • Solution: As mentioned previously, stringent anhydrous conditions are crucial.

  • Reaction at the Thiophene Sulfur (S-acylation): While less common for the amino group, in certain sterically hindered cases or with highly reactive isocyanates, reaction at the sulfur atom might be a possibility, though generally, the amino group is more nucleophilic.

    • Solution: Optimizing steric and electronic factors of the substrates can favor N-acylation.

  • Dimerization or Trimerization of Isocyanate: Isocyanates can self-condense to form dimers (uretdiones) or trimers (isocyanurates), especially at elevated temperatures or in the presence of certain catalysts.

    • Solution: Control the reaction temperature carefully. The choice of catalyst is also important; some catalysts may favor the desired reaction over self-condensation.

Question 3: I am having difficulty with the work-up and purification of my thieno[2,3-d]pyrimidin-4(3H)-one product. What are the best practices?

Purification Strategies:

  • Precipitation and Filtration: In many cases, the desired product may precipitate from the reaction mixture upon cooling or addition of a non-solvent.

    • Procedure: After the reaction is complete, cool the mixture to room temperature or in an ice bath. If a solid forms, it can be collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

  • Column Chromatography: If the product is not pure enough after precipitation or if it remains in solution, purification by column chromatography is a standard method.

    • Procedure: Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase system that provides good separation of the product from unreacted starting materials and side products. Monitor the fractions by TLC to isolate the pure compound.

  • Recrystallization: For solid products, recrystallization is an effective final purification step to obtain highly pure material.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility and low solubility at room temperature. Allow the solution to cool slowly to form crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclocondensation of 2-aminothiophenes with isocyanates?

A1: The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The amino group of the 2-aminothiophene acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate. This forms an N,N'-disubstituted urea intermediate.

  • Intramolecular Cyclization (Cyclocondensation): The newly formed urea intermediate then undergoes an intramolecular cyclization. A nitrogen atom of the urea attacks a carbon atom of the thiophene ring (typically the C3 position if it bears a suitable leaving group or can be activated), or more commonly, the amide nitrogen attacks an adjacent ester or nitrile group on the thiophene, leading to the formation of the fused pyrimidinone ring.

Q2: Are catalysts always necessary for this reaction?

A2: Not always. The necessity of a catalyst depends on the specific substrates being used.[4][5] Highly reactive 2-aminothiophenes and isocyanates may react efficiently without a catalyst, often just with thermal promotion. However, for less reactive starting materials, a catalyst can be essential to achieve a reasonable reaction rate and yield. Both acid and base catalysis have been employed.

Q3: What are some common catalysts used for this reaction?

A3:

  • Bases: Organic bases like pyridine or triethylamine (TEA) can be used to deprotonate the 2-amino group, increasing its nucleophilicity.

  • Acids: Lewis acids can coordinate to the oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon. Protic acids can also be used. For instance, catalytic amounts of concentrated HCl have been used in some syntheses.[1]

Q4: How does the substitution pattern on the 2-aminothiophene affect the reaction?

A4: The substituents on the 2-aminothiophene play a crucial role:

  • Position 3: Often, the 2-aminothiophene starting material is a 3-cyano or 3-alkoxycarbonyl derivative. These electron-withdrawing groups are essential as they activate the C2-amino group for the initial nucleophilic attack and provide a site for the subsequent cyclization.

  • Positions 4 and 5: Substituents at these positions can influence the electronic properties and steric hindrance of the molecule, which can affect the reaction rate and yield.

Q5: Can isothiocyanates be used instead of isocyanates in this reaction?

A5: Yes, isothiocyanates can be used in a similar fashion to yield the corresponding thieno[2,3-d]pyrimidine-4(3H)-thiones. The reaction mechanism is analogous, involving nucleophilic attack of the amino group on the isothiocyanate carbon, followed by cyclization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

2-Aminothiophene DerivativeIsocyanate/Related ReagentCatalystSolventTemperatureTimeYield (%)Reference
Ethyl 2-amino-5-methylthiophene-3-carboxylateSubstituted AldehydesConc. HClDMFRefluxOvernight70-85[1]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideAromatic AldehydesNi/Arg@zeolite-YVariousOptimized--[6]
2-AminothiophenolesIsocyanates-Refluxing EthanolReflux-72-84[7]
2-Amino-3-cyanothiophenePhenylisocyanate-Dry PyridineReflux--[2]

Experimental Protocols

General Procedure for the Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives: [1]

  • A solution of the appropriate 2-aminothiophene derivative (1 equivalent) in a suitable solvent (e.g., dry DMF) is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • The corresponding aldehyde or isocyanate (1 equivalent) is added to the solution.

  • A catalytic amount of an acid (e.g., concentrated HCl) or a base is added if required.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by pouring the mixture into ice-water, followed by filtration of the resulting precipitate.

  • The crude product is washed with an appropriate solvent and can be further purified by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in Cyclocondensation start Low or No Product Yield check_reactants Verify Reactant Purity and Stability start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Products start->check_side_reactions sub_reactants1 Impure Starting Materials? check_reactants->sub_reactants1 sub_conditions1 Suboptimal Temperature? check_conditions->sub_conditions1 action_side_reactions Identify Side Products (e.g., Urea) Implement Anhydrous Conditions check_side_reactions->action_side_reactions solution_found Problem Solved sub_reactants2 Isocyanate Degradation? sub_reactants1->sub_reactants2 No action_reactants1 Purify Reactants sub_reactants1->action_reactants1 Yes sub_reactants2->check_conditions No action_reactants2 Use Fresh Isocyanate Run under Inert Atmosphere sub_reactants2->action_reactants2 Yes action_reactants1->solution_found action_reactants2->solution_found sub_conditions2 Incorrect Solvent? sub_conditions1->sub_conditions2 No action_conditions1 Optimize Temperature (Heat/Cool) sub_conditions1->action_conditions1 Yes sub_conditions3 Catalyst Needed? sub_conditions2->sub_conditions3 No action_conditions2 Screen Solvents sub_conditions2->action_conditions2 Yes sub_conditions3->check_side_reactions No action_conditions3 Add Catalyst (Acid/Base) sub_conditions3->action_conditions3 Yes action_conditions1->solution_found action_conditions2->solution_found action_conditions3->solution_found action_side_reactions->solution_found

Caption: A flowchart for troubleshooting low product yield.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow start Start step1 Prepare Anhydrous Reaction Setup start->step1 step2 Dissolve 2-Aminothiophene in Solvent step1->step2 step3 Add Isocyanate step2->step3 step4 Add Catalyst (if necessary) step3->step4 step5 Heat to Desired Temperature step4->step5 step6 Monitor Reaction by TLC/LC-MS step5->step6 step7 Work-up (e.g., Quench, Extract) step6->step7 step8 Purification (e.g., Chromatography, Recrystallization) step7->step8 end Characterize Pure Product step8->end

Caption: A typical experimental workflow for the synthesis.

References

Challenges in the scale-up of 2-Amino-4,5-dimethylthiophene-3-carboxamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 2-Amino-4,5-dimethylthiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of 2-butanone, cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: Why is the choice of base important in the Gewald reaction?

A2: The base is crucial for catalyzing the initial Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (cyanoacetamide).[3][4] The selection of the base, such as morpholine, piperidine, or triethylamine, can significantly influence the reaction rate and overall yield.[1][5]

Q3: What are the typical solvents used for this synthesis?

A3: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they help to dissolve the reactants and facilitate the reaction.[2][5]

Q4: My product is difficult to purify. What are the common impurities?

A4: Common impurities include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation (an α,β-unsaturated nitrile), and byproducts from dimerization or polymerization of reactants or intermediates.[5] Aminothiophenes can also be prone to oxidation and polymerization, leading to colored impurities.[6]

Q5: Are there greener alternatives for this synthesis?

A5: Yes, research has explored more environmentally friendly approaches, such as using water as a solvent with ultrasound activation, employing reusable catalysts, or conducting the reaction under solvent-free conditions using techniques like ball-milling.[7][8][9]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Inefficient Knoevenagel Condensation Base Selection: The chosen base may not be optimal. Consider screening different bases like piperidine, morpholine, or triethylamine. For phenolic starting materials, additional equivalents of base may be necessary.[1][5] Water Removal: The condensation step generates water, which can hinder the reaction. For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically.[5]
Poor Sulfur Reactivity/Solubility Solvent Choice: Ensure a polar solvent such as ethanol, methanol, or DMF is used to improve the solubility and reactivity of sulfur.[5] Temperature: Gently heating the reaction mixture to 40-60°C can enhance sulfur's reactivity. However, avoid excessive heat to prevent side reactions.[5]
Incorrect Stoichiometry or Reagent Quality Purity of Reagents: Use pure and dry starting materials. Impurities in 2-butanone or degraded cyanoacetamide can inhibit the reaction.[3][5] Accurate Measurements: Precisely measure all reactants as per the established protocol.
Reaction Halts at Intermediate Stage Check for α,β-Unsaturated Nitrile: If the Knoevenagel-Cope intermediate is detected, it indicates a slow sulfur addition or cyclization step. Ensure adequate sulfur is present and that the temperature and base are appropriate for the cyclization to proceed.[5]
Product Purification Challenges
Potential Cause Troubleshooting Steps & Recommendations
Presence of Multiple Byproducts Optimize Reaction Conditions: Adjusting reactant concentrations, the rate of addition of reagents, or changing the solvent can minimize the formation of byproducts like dimers or polymers.[5] Work-up Procedure: Before purification, perform a thorough work-up. This may include washing the crude product with a dilute acid to remove any remaining basic catalyst and with a dilute base to eliminate unreacted acidic compounds.[10]
Degradation on Silica Gel Column Deactivate Silica Gel: Thiophene derivatives can be sensitive and may degrade on acidic silica gel. To prevent this, deactivate the silica by using an eluent containing 1-2% triethylamine.[10] Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, for compounds that are particularly acid-sensitive.[3]
Difficulty in Recrystallization Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[6] Conduct small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetic acid solutions) to find the optimal one.[6]
Scale-Up Challenges
Potential Challenge Mitigation Strategies
Exothermic Reaction & Heat Management The Gewald reaction can be exothermic. On a large scale, inefficient heat removal can lead to runaway reactions and increased byproduct formation. Implement robust temperature control with an appropriate cooling system. Consider a semi-batch process where one of the reactants is added portion-wise to manage the heat evolution.
Heterogeneous Mixture & Mixing Ensuring a homogeneous suspension of solid sulfur in the liquid reaction medium is critical for consistent reaction rates. Use high-torque overhead stirrers or baffled reactors to ensure efficient mixing. Poor agitation can lead to localized "hot spots" and inconsistent product quality.
Product Isolation & Handling Filtering and drying large quantities of the solid product can be challenging. Ensure that filtration equipment is appropriately sized. For drying, use a vacuum oven with precise temperature control to avoid product degradation.
Waste Stream Management The synthesis can generate significant waste streams. Develop a clear plan for the treatment and disposal of solvent waste and any aqueous washes, in compliance with environmental regulations.[11]

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a general representation of the Gewald synthesis.

Materials:

  • 2-Butanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of 2-butanone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add morpholine (0.1-0.2 equivalents) with stirring.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 40-50°C and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, the volume of the solvent can be reduced, or the solution can be poured into ice water to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Data Presentation

Table 1: Effect of Catalyst on Gewald Reaction Yield (Illustrative)

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
L-ProlineDMF60384[12]
Piperidinium BorateEthanol1000.496[13]
N-Methylpiperazine FiberEthanol80291[14]
TriethylamineEthanolReflux289[14]

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization cluster_3 Aromatization 2-Butanone 2-Butanone Intermediate_A α,β-Unsaturated Nitrile 2-Butanone->Intermediate_A Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate_A Base Base Base->Intermediate_A Catalyst Intermediate_B Thiolate Intermediate Intermediate_A->Intermediate_B Sulfur Sulfur Sulfur->Intermediate_B Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular Cyclization Product 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Intermediate_C->Product Tautomerization Experimental_Workflow Start Start Reactants Combine 2-Butanone, Cyanoacetamide, Sulfur, and Base in Solvent Start->Reactants Reaction Heat and Stir (e.g., 40-50°C, 2-4h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Precipitate Product Monitoring->Workup Reaction Complete Isolation Filter and Wash Solid Workup->Isolation Purification Recrystallize from Suitable Solvent Isolation->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End Troubleshooting_Logic Start Low Yield? Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Condensation Is Knoevenagel Intermediate Forming (TLC)? Check_Reagents->Check_Condensation Optimize_Base Screen Different Bases or Adjust Amount Check_Condensation->Optimize_Base No Check_Sulfur Is Sulfur Reacting? Check_Condensation->Check_Sulfur Yes Solution Problem Resolved Optimize_Base->Solution Optimize_Temp Adjust Temperature (40-60°C) Check_Sulfur->Optimize_Temp No Check_Sulfur->Solution Yes Check_Solvent Is Solvent Appropriate (Polar Aprotic)? Optimize_Temp->Check_Solvent Check_Solvent->Solution

References

Technical Support Center: Catalyst Selection for Modifying 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the catalytic modification of 2-Amino-4,5-dimethylthiophene-3-carboxamide.

Section 1: N-Alkylation

The N-alkylation of 2-aminothiophenes is known to be challenging to achieve under mild conditions.[1][2][3] The electron-donating amino group can be a poor nucleophile, often requiring harsh reaction conditions which can lead to side products.[1][2][3] This section addresses common issues and provides a robust protocol for successful N-alkylation.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: Why is my N-alkylation of this compound failing or giving very low yields?

Direct N-alkylation of 2-aminothiophenes is notoriously difficult.[1][2][3] The low nucleophilicity of the 2-amino group often results in incomplete reactions. To overcome this, a common strategy is to first acylate or carbamoylate the amino group, which increases the acidity of the N-H proton, making it easier to deprotonate and subsequently alkylate.[1][2]

Q2: I am observing multiple products. What are the likely side reactions?

A common side reaction is di-alkylation if the initially formed secondary amine reacts further. Another possibility, especially with strong bases, is alkylation at other positions on the molecule, such as the oxygen of the carboxamide group. Using a protecting group strategy can prevent di-alkylation on the nitrogen.

Q3: What is the best catalyst and base combination for this reaction?

For the alkylation of a protected 2-acylamino-3-acylthiophene, a combination of caesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium iodide (TBAI) as a catalyst in dimethylformamide (DMF) has been shown to be effective under mild conditions.[1][2]

Troubleshooting Guide for N-Alkylation
Issue Potential Cause Recommended Solution
No or Low Conversion 1. Insufficient reactivity of the 2-amino group. 2. Base is not strong enough or is insoluble. 3. Alkylating agent is not reactive enough.1. Protect the amino group as a carbamate or amide to increase N-H acidity. 2. Switch to a stronger, more soluble base like caesium carbonate.[1][2] 3. Add catalytic potassium iodide (KI) or TBAI to convert an alkyl chloride/bromide to the more reactive alkyl iodide in situ.[1][4]
Formation of Byproducts 1. Di-alkylation of the amino group. 2. O-alkylation of the carboxamide.1. Use a protecting group strategy. 2. Control stoichiometry carefully by adding the alkylating agent slowly.[5] 3. Lowering the reaction temperature may improve selectivity.[5]
Poor Solubility of Reagents The base (e.g., K₂CO₃) is not soluble in the chosen solvent (e.g., acetone).[4]Switch to a more polar aprotic solvent like DMF or DMSO where salts are more soluble.[4]
Data on N-Alkylation Conditions

The following table summarizes a successful methodology for N-alkylation, which involves a protection-alkylation-deprotection sequence.

Step Reactants Catalyst/Base Solvent Temp. Time Yield Reference
Protection 2-aminothiophene, Acyl chloridePyridineDCMRT2h>90%(Implied)
Alkylation 2-acylaminothiophene, Alkyl halideCs₂CO₃, TBAI (cat.)DMF60 °C16hGood[1][2]
Deprotection N-alkyl-2-acylaminothiopheneHydrazine hydrateEthanolReflux4hGood(Standard)

Section 2: N-Acylation

N-acylation is a more straightforward modification but requires careful selection of reagents and catalysts to ensure high yield and prevent unwanted side reactions.

Frequently Asked Questions (FAQs) for N-Acylation

Q1: What is a standard catalyst for N-acylating 2-aminothiophenes?

A common method involves using a base catalyst like triethylamine (Et₃N) or pyridine.[6] The reaction typically proceeds by reacting the aminothiophene with a more reactive acyl derivative, such as an acyl chloride or anhydride.[6]

Q2: Can I use an ester as the acylating agent?

Yes, but it is less reactive than an acyl chloride. This reaction may require a catalyst, such as acetic acid, and higher temperatures (80-120 °C) to achieve good yields.[7]

Q3: How do I avoid O-acylation on the primary amide group?

The amino group is generally more nucleophilic than the carboxamide, so N-acylation is favored. However, to ensure selectivity, you can use milder conditions, control the stoichiometry of the acylating agent, and keep reaction temperatures low.

Troubleshooting Guide for N-Acylation
Issue Potential Cause Recommended Solution
Low Yield 1. Acylating agent is not reactive enough (e.g., an ester). 2. Incomplete reaction.1. Activate the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6] 2. Increase reaction time or temperature, or switch to a more potent acylating agent like an anhydride.
Reaction is Messy / Multiple Spots on TLC 1. Acylating agent is degrading. 2. Base is causing side reactions.1. Use freshly distilled/opened acyl chloride. 2. Consider a non-nucleophilic base like Hunig's base (DIPEA) or 2,6-lutidine.

Section 3: C-N Cross-Coupling (Buchwald-Hartwig Amination)

For creating a bond between the amino group and an aryl or heteroaryl group, the Buchwald-Hartwig amination is a powerful, state-of-the-art method. This palladium-catalyzed reaction couples amines with aryl halides.[8]

Frequently Asked Questions (FAQs) for C-N Cross-Coupling

Q1: What is the Buchwald-Hartwig amination reaction?

It is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or triflate.[8][9] It requires a palladium source, a phosphine ligand, and a base.[10]

Q2: How do I choose the right catalyst system (ligand and palladium source)?

The choice of ligand is critical. Catalyst systems have evolved through "generations":

  • First Generation : Used sterically hindered monodentate phosphines (e.g., P(o-tolyl)₃).[11]

  • Second Generation : Employed bidentate phosphine ligands like BINAP and DPEPhos, which improved reaction rates.[8]

  • Third/Fourth Generation : Utilize bulky, electron-rich alkylphosphine ligands (e.g., tBu₃P) or biarylphosphine ligands (e.g., XPhos, SPhos), which are highly active and allow for the coupling of less reactive aryl chlorides.[11]

For a substrate like this compound, a third or fourth-generation catalyst system is recommended for high efficiency.

Q3: Which base should I use?

The choice of base depends on the functional group tolerance of your substrate:

  • Sodium tert-butoxide (NaOt-Bu) : Very strong and common, allows for high reaction rates but is incompatible with many electrophilic functional groups (like esters).[12]

  • Lithium hexamethyldisilazide (LHMDS) : Useful for substrates with protic functional groups.[10][12]

  • Caesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) : Weaker bases that offer excellent functional group tolerance, though they may require higher catalyst loadings or longer reaction times.[12]

Troubleshooting Guide for C-N Cross-Coupling
Issue Potential Cause Recommended Solution
No Reaction 1. Catalyst system (Pd/ligand) is inactive. 2. Reaction environment is not inert.1. Switch to a more advanced, air-stable pre-catalyst. Ensure the correct Pd:ligand ratio (typically 1:1 to 1:2). 2. Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst.
Low Yield / Slow Reaction 1. Ligand is not suitable for the substrate. 2. Base is too weak. 3. Dehalogenation of the aryl halide.1. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Switch to a stronger base like NaOt-Bu or LHMDS, if the substrate allows. 3. This side reaction can occur with electron-rich aryl halides. Try a different ligand or lower the reaction temperature.
Formation of Hydrodehalogenated Arene Beta-hydride elimination is competing with reductive elimination.[8]This side reaction is more likely with certain ligands and substrates. Using a different ligand or adjusting the temperature can alter the relative rates of the desired and undesired pathways.

Experimental Protocols

Protocol 1: N-Alkylation via a 2-Carbamoylamino Intermediate

This protocol is adapted from a methodology developed for the mild alkylation of 2-aminothiophenes.[1][2]

Step A: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add ethyl chloroformate (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours until TLC indicates completion.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected intermediate.

Step B: N-Alkylation

  • To a solution of the protected thiophene (1.0 eq) in DMF, add caesium carbonate (2.0 eq), the desired alkyl halide (1.5 eq), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).[1][2]

  • Heat the mixture at 60 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Step C: Deprotection

  • Dissolve the N-alkylated, protected thiophene in ethanol.

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4-6 hours.

  • Monitor by TLC. Once complete, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Isolate the product from the organic layer.

Protocol 2: N-Acylation using Acyl Chloride

This protocol is based on a standard procedure for the N-acylation of aminothiophenes.[6]

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add triethylamine (1.1 eq) to the solution.

  • In a separate flask, dissolve the desired acyl chloride (1.05 eq) in anhydrous THF.

  • Slowly add the acyl chloride solution to the thiophene solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[6]

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.[6]

  • Concentrate the filtrate and purify the resulting crude amide by recrystallization or column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a general guideline for a C-N cross-coupling reaction.[9][10]

  • To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Seal the flask, and purge with argon.

  • Add the aryl halide (1.0 eq), this compound (1.2 eq), and anhydrous, degassed toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_N_Alkylation start N-Alkylation Reaction Fails (Low or No Yield) check_reactivity Is the 2-amino group activated? start->check_reactivity protect Protect amino group (e.g., as carbamate/amide) to increase N-H acidity. check_reactivity->protect No check_conditions Are base and solvent optimal? check_reactivity->check_conditions Yes protect->check_conditions change_base Switch to stronger/more soluble base (e.g., Cs₂CO₃ in DMF). check_conditions->change_base No check_alkyl_halide Is the alkylating agent reactive enough? check_conditions->check_alkyl_halide Yes change_base->check_alkyl_halide add_catalyst Add catalytic TBAI or KI to generate reactive alkyl iodide. check_alkyl_halide->add_catalyst No success Reaction Successful check_alkyl_halide->success Yes add_catalyst->success

Caption: Troubleshooting workflow for a failing N-alkylation reaction.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex L₂Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig C-N amination reaction.

Experimental_Workflow_Alkylation cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection start 2-Aminothiophene Substrate protect React with Ethyl Chloroformate & Pyridine start->protect protected_sub Protected Carbamate Intermediate protect->protected_sub alkylate React with Alkyl Halide, Cs₂CO₃, & TBAI in DMF protected_sub->alkylate alkylated_sub N-Alkylated Protected Intermediate alkylate->alkylated_sub deprotect React with Hydrazine Hydrate in Ethanol alkylated_sub->deprotect final_product Final N-Alkylated Product deprotect->final_product

Caption: Experimental workflow for N-alkylation via a protection strategy.

References

Technical Support Center: Characterization of Substituted 2-Aminothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on resolving common issues encountered during the synthesis and characterization of substituted 2-aminothiophene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted 2-aminothiophenes?

A1: The most versatile and widely used method is the Gewald three-component reaction.[1] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1]

Q2: Why is the characterization of 2-aminothiophene isomers challenging?

A2: Isomers of substituted 2-aminothiophenes often have very similar physical and chemical properties, which can make their separation and differentiation difficult. Spectroscopic techniques like NMR and mass spectrometry may produce very similar spectra, and chromatographic methods often require careful optimization to achieve baseline separation.[2]

Q3: What are the key analytical techniques for characterizing these isomers?

A3: The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These methods provide information on the molecular structure, mass, and purity of the synthesized compounds.

Q4: How can I confirm the presence of the amino group in my synthesized 2-aminothiophene?

A4: In ¹H NMR spectroscopy, the protons of the amino group typically appear as a broad singlet. A definitive way to confirm this signal is to perform a D₂O exchange experiment. After adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum, the signal corresponding to the -NH₂ protons will disappear due to proton-deuterium exchange.[3]

Q5: What are the known biological activities of 2-aminothiophene derivatives?

A5: 2-Aminothiophene scaffolds are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[4] They have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, and can act as modulators for various receptors, including the Glucagon-Like Peptide-1 Receptor (GLP-1R).[2][4][5]

Troubleshooting Guides

Synthesis (Gewald Reaction)
Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete initial Knoevenagel condensation.Ensure the base catalyst (e.g., morpholine, triethylamine) is active and used in the correct stoichiometry. For less reactive ketones, consider a stronger base.[6]
Poor reactivity of elemental sulfur.Use a polar solvent like ethanol or DMF to improve sulfur solubility. Gentle heating (40-60°C) can also increase reactivity.[6]
Formation of side products.The α,β-unsaturated nitrile intermediate can sometimes dimerize. Try adjusting the reaction temperature or the rate of reagent addition to minimize this.[7]
Difficult Product Purification Product is soluble in the reaction solvent.After the reaction is complete, try precipitating the product by adding a non-polar co-solvent.
Oily residue instead of a solid product.The crude product may contain unreacted starting materials or low-molecular-weight byproducts. Attempt purification by column chromatography.
NMR Spectroscopy
Issue Possible Cause Suggested Solution
Overlapping signals in the aromatic region of ¹H NMR. Similar electronic environments of the thiophene ring protons in different isomers.Change the deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts (Aromatic Solvent-Induced Shift) and may resolve overlapping signals.[6][8]
Complex splitting patterns.Acquire the spectrum on a higher field NMR instrument (e.g., 500 MHz or higher) to increase signal dispersion.
Consider running 2D NMR experiments like COSY or HSQC to elucidate proton-proton and proton-carbon correlations, which can help in assigning individual signals.[8]
Broad -NH₂ signal. Quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange.This is a common characteristic. To improve the signal, you can try acquiring the spectrum at a lower temperature.[8]
Cannot accurately integrate the -NH₂ protons. The signal is too broad or overlapping with other peaks.As mentioned, a D₂O exchange will cause the peak to disappear, confirming its identity. The integration of the remaining peaks can then be used to deduce the relative number of protons.[3]
Mass Spectrometry
Issue Possible Cause Suggested Solution
No molecular ion (M⁺) peak observed. The molecular ion is unstable and fragments easily upon ionization.Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
Complex fragmentation pattern. Multiple fragmentation pathways are possible for substituted thiophenes.Look for characteristic fragment ions. For example, cleavage of substituents from the thiophene ring is common. For 2-aminothiophene-3-carbonitrile derivatives, the loss of HCN (27 Da) or the cyano radical (26 Da) can be observed.
Ambiguous identification of isomers. Isomers have the same molecular weight and may produce similar fragment ions.Couple the mass spectrometer with a chromatographic technique (GC-MS or LC-MS) to separate the isomers before they enter the mass analyzer. The combination of retention time and mass spectrum will provide a more definitive identification.
HPLC Separation
Issue Possible Cause Suggested Solution
Co-elution of isomers. The stationary phase and mobile phase combination does not provide sufficient selectivity.Optimize the mobile phase: Try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity. For ionizable compounds, adjusting the pH of the mobile phase can have a significant impact on retention and separation.[9]
Change the stationary phase: If mobile phase optimization fails, a different column chemistry may be needed. For aromatic isomers, a phenyl-based stationary phase can provide different selectivity compared to a standard C18 column.[10]
Poor peak shape (tailing). Secondary interactions between basic amine groups and acidic silanols on the silica-based stationary phase.Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the active silanol groups.[9]
Irreproducible retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.[11]

Data Presentation

The following tables provide representative data for the characterization of substituted 2-aminothiophene isomers. Note that exact values can vary depending on the specific substituents, solvent, and analytical conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomeric 2-Amino-3-cyanothiophenes in DMSO-d₆

IsomerMoiety¹H NMR (ppm)¹³C NMR (ppm)
2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile -NH₂~7.1 (s, 2H)-
Thiophene-H-C2: ~160
C3: ~90
C4: ~145
C5: ~128
-CH₃~2.3 (s, 3H)~15
-Ph~7.4-7.6 (m, 5H)~128-135
-CN-~117
2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile -NH₂~7.0 (s, 2H)-
Thiophene-H-C2: ~159
C3: ~92
C4: ~148
C5: ~125
-CH₃~2.4 (s, 3H)~14
-Ph~7.3-7.5 (m, 5H)~127-136
-CN-~118

Table 2: Common Mass Spectral Fragmentation Patterns for a Hypothetical 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile

m/z ValuePossible FragmentFragmentation Pathway
M⁺Molecular Ion-
M-1[M-H]⁺Loss of a hydrogen radical.
M-26[M-CN]⁺Loss of a cyano radical.
M-27[M-HCN]⁺Loss of a neutral hydrogen cyanide molecule.
M-R¹[M-R¹]⁺Cleavage of the R¹ substituent from the thiophene ring.
M-R²[M-R²]⁺Cleavage of the R² substituent from the thiophene ring.

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis of a Substituted 2-Aminothiophene
  • Reactant Preparation: In a round-bottom flask, combine the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.2 eq.) to the mixture.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR, MS, and HPLC.

Protocol 2: HPLC Method Development for Isomer Separation
  • Sample Preparation: Prepare a stock solution of the isomer mixture (1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~50-100 µg/mL with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with a simple isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers show good absorbance (e.g., 254 nm or 280 nm).

    • Temperature: 25°C.

  • Optimization:

    • If co-elution occurs, perform a gradient run from 10% to 90% acetonitrile over 20 minutes to determine the approximate elution composition.

    • Based on the gradient run, optimize the isocratic mobile phase composition.

    • If separation is still poor, switch the organic modifier to methanol.

    • For basic compounds, add 0.1% triethylamine or 0.1% formic acid to the mobile phase to improve peak shape and potentially alter selectivity.

    • If necessary, screen other stationary phases, such as a phenyl-hexyl column.

  • Analysis: Once adequate separation is achieved, inject the sample and record the retention times for each isomer.

Visualizations

Experimental and Analytical Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Reaction Gewald Reaction (Base Catalyst) Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Purified Isomer Mixture Purification->Product HPLC HPLC (Separation & Purity) Product->HPLC NMR NMR (¹H, ¹³C) (Structure Elucidation) Product->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Product->MS Data Combined Data Analysis: Isomer Characterization HPLC->Data NMR->Data MS->Data

Caption: Workflow for the synthesis and characterization of 2-aminothiophene isomers.

Troubleshooting Logic for HPLC Isomer Co-elution

G Start Isomers Co-elute ChangeOrganic Switch Organic Modifier (ACN <=> MeOH) Start->ChangeOrganic Resolved Separation Achieved ChangeOrganic->Resolved Yes NotResolved1 Still Co-eluting ChangeOrganic->NotResolved1 No AdjustpH Adjust Mobile Phase pH (for ionizable compounds) AdjustpH->Resolved Yes NotResolved2 Still Co-eluting AdjustpH->NotResolved2 No ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl) ChangeColumn->Resolved Yes NotResolved3 Further Method Development Needed ChangeColumn->NotResolved3 No NotResolved1->AdjustpH NotResolved2->ChangeColumn

Caption: Decision tree for troubleshooting HPLC co-elution of isomers.

Conceptual Signaling Pathway for GLP-1 Receptor Modulation

G Ligand 2-Aminothiophene Derivative (Modulator) Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Binds to allosteric site GProtein G-Protein Activation Receptor->GProtein AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP Production AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CellularResponse Downstream Cellular Responses (e.g., Insulin Secretion) PKA->CellularResponse Phosphorylates targets leading to

Caption: Conceptual pathway for GLP-1 receptor modulation by a 2-aminothiophene derivative.

References

Navigating the Gewald Synthesis: A Technical Guide to Preventing Polysulfide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development leveraging the versatile Gewald synthesis for the creation of polysubstituted 2-aminothiophenes, the formation of polysulfide intermediates and byproducts can present significant challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and mitigate issues related to polysulfide formation, ensuring higher yields and purity of the target compounds.

Troubleshooting Guide: Polysulfide-Related Issues in Gewald Synthesis

The following table outlines common problems encountered during the Gewald synthesis that are often linked to polysulfide formation, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Yellow/Orange Discoloration of the Crude Product Trapped elemental sulfur or polysulfide species in the product.- Work-up: Wash the crude product with a solution of sodium bisulfite (NaHSO₃) to reduce elemental sulfur to soluble thiosulfate. - Purification: Recrystallize the product from an appropriate solvent. If discoloration persists, column chromatography may be necessary.
Low Yield of the Desired 2-Aminothiophene - A complex equilibrium of polysulfide intermediates not efficiently funneling to the monosulfide for cyclization.[1][2] - Dimerization of the Knoevenagel-Cope intermediate as a competing side reaction.[3]- Optimize Base: Use a base that effectively dissolves sulfur and promotes the reaction, such as morpholine.[4] - Temperature Control: Moderate heating (40-60 °C) can improve sulfur reactivity, but excessive heat may favor side reactions. Temperature screening is advisable.[4] - Alternative Sulfur Source: Consider using sodium polysulfide, which may offer a more controlled reaction.[5]
Difficult Purification and Oily Byproducts Presence of a mixture of long-chain polysulfide intermediates.- Reaction Time: Ensure the reaction is allowed to proceed to completion to allow for the thermodynamically favored formation of the stable thiophene.[2] - Protonation: The presence of a proton source can facilitate the breakdown of polysulfide intermediates.[1][2] Consider a mildly acidic workup if the product is stable under these conditions.
Inconsistent Reaction Outcomes Variability in the dissolution and activation of elemental sulfur, leading to an inconsistent polysulfide equilibrium.- Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility of sulfur. - Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the origin of polysulfide formation in the Gewald reaction?

A1: Polysulfide formation is an intrinsic part of the Gewald reaction mechanism. The reaction is initiated by a Knoevenagel-Cope condensation, which is then followed by the opening of the elemental sulfur ring (typically S₈) by a nucleophile. This ring-opening process leads to the formation of a complex equilibrium of polysulfide intermediates of varying chain lengths.[1][2]

Q2: How does the choice of base influence polysulfide formation and the overall reaction?

A2: The base plays a critical role in the Gewald synthesis. It not only catalyzes the initial Knoevenagel-Cope condensation but also facilitates the dissolution and activation of elemental sulfur. Secondary amines like morpholine are often effective because they can form ammonium polysulfides, which are reactive sulfurating agents. The choice of base can influence the equilibrium of the polysulfide intermediates and, consequently, the reaction yield and byproduct profile.

Q3: Can temperature be adjusted to control polysulfide byproducts?

A3: Yes, temperature is a crucial parameter. While gentle heating (typically 40-60 °C) can enhance the solubility and reactivity of elemental sulfur, leading to a more efficient reaction, excessive temperatures can promote side reactions, including the formation of unwanted byproducts. It is recommended to perform temperature optimization studies for your specific substrates to find the ideal balance between reaction rate and selectivity.

Q4: Are there alternative methods to using elemental sulfur that might reduce polysulfide-related issues?

A4: An alternative approach involves the use of sodium polysulfide (Na₂Sₓ) as the sulfur source. This method introduces the polysulfide directly into the reaction, potentially offering better control over the reaction and avoiding issues related to the slow or incomplete dissolution of elemental sulfur. Some studies have shown this to be a "greener" and efficient method.[5]

Q5: What are the best practices for working up a Gewald reaction to remove polysulfide byproducts?

A5: After the reaction is complete, it is common to have residual elemental sulfur and polysulfides in the crude product. A common workup procedure involves filtering the reaction mixture and then washing the crude solid. To specifically address sulfur-based impurities, washing the crude product with an aqueous solution of sodium bisulfite (NaHSO₃) can help by reducing elemental sulfur to soluble thiosulfate. Subsequent purification by recrystallization or column chromatography is often necessary to obtain the pure 2-aminothiophene.

Experimental Protocols

General Optimized Protocol for the Gewald Synthesis

This protocol is a general guideline and may require optimization for specific substrates to minimize byproduct formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate; 1 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Base Addition: Add a polar solvent such as ethanol, methanol, or DMF to achieve a suitable concentration. Add the base (e.g., morpholine, 1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol. To remove excess sulfur, the crude product can be washed with an aqueous solution of sodium bisulfite.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizing the Gewald Synthesis and Troubleshooting

The following diagrams illustrate the key pathways and logical steps in troubleshooting polysulfide-related issues in the Gewald synthesis.

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel-Cope Intermediate Reactants->Knoevenagel Condensation Polysulfides Polysulfide Intermediates (Sx-Adducts) Knoevenagel->Polysulfides + Sulfur Polysulfides->Polysulfides Monosulfide Monosulfide Intermediate Polysulfides->Monosulfide Equilibrium Thiophene 2-Aminothiophene Monosulfide->Thiophene Cyclization & Aromatization

Caption: The reaction pathway of the Gewald synthesis.

Polysulfide_Formation Start Knoevenagel-Cope Intermediate + Elemental Sulfur (S8) RingOpening Sulfur Ring Opening Start->RingOpening LongChain Long-Chain Polysulfides (e.g., Octasulfide) RingOpening->LongChain Equilibrium Complex Equilibrium (Interconversion & Degradation) LongChain->Equilibrium ShortChain Shorter Polysulfides Equilibrium->ShortChain Monosulfide Monosulfide Intermediate ShortChain->Monosulfide Product Desired Thiophene Product Monosulfide->Product

Caption: The formation and equilibrium of polysulfide intermediates.

Troubleshooting_Workflow Start Gewald Reaction Performed Check Problem Encountered? (e.g., Low Yield, Impure Product) Start->Check Success Successful Synthesis Check->Success No LowYield Low Yield Check->LowYield Yes (Yield) Impurity Impurity Issues (Discoloration, Oily Residues) Check->Impurity Yes (Purity) OptimizeBase Optimize Base (e.g., Morpholine) LowYield->OptimizeBase OptimizeTemp Optimize Temperature (40-60 °C) LowYield->OptimizeTemp AltSulfur Use Sodium Polysulfide LowYield->AltSulfur Workup Modify Workup (e.g., NaHSO3 wash) Impurity->Workup Purify Intensify Purification (Recrystallization, Chromatography) Impurity->Purify

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Amino-4,5-dimethylthiophene-3-carboxamide and Other Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-Amino-4,5-dimethylthiophene-3-carboxamide with other substituted thiophene derivatives. The information is supported by experimental data from peer-reviewed literature, offering insights into their potential as therapeutic agents.

Introduction to Thiophene Bioactivity

Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point in the quest for novel drug candidates. The biological effects of substituted thiophenes are significantly influenced by the nature and position of the substituents on the thiophene ring.

This compound: A Profile

This compound has been identified as a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key player in cellular responses to stress, inflammation, and apoptosis. While exhibiting activity, it is noteworthy that substitutions at the 4 and 5 positions of the thiophene ring with methyl groups have been reported to result in a less potent compound compared to its unsubstituted counterpart in JNK1 inhibition assays.

Quantitative Bioactivity Data
CompoundAssay TypeTargetResultReference
2-Amino-4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideLanthaScreen™ Kinase AssayJNK1IC50: 26.0 μM
2-Amino-4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideDELFIA Assay (pepJIP1 displacement)JNK1IC50: 15.8 μM

Comparative Bioactivity of Substituted Thiophenes

To understand the structure-activity relationship (SAR), the following tables summarize the bioactivity of various substituted thiophene derivatives.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of crucial cellular processes like tubulin polymerization and key signaling kinases, leading to cell cycle arrest and apoptosis.

Compound Class/DerivativeCancer Cell Line(s)ActivityReference
Thiophene carboxamide derivatives (biomimetics of Combretastatin A-4)Hep3BCompound 2b: IC50 = 5.46 µM, Compound 2e: IC50 = 12.58 µM
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMCF-7Compound 3: IC50 = 13.42 μg/mL, Compound 4: IC50 = 28.89 μg/mL
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMDA-MB-231Compound 2: IC50 = 52.56 μg/mL, Compound 4: IC50 = 62.86 μg/mL
2-amino thiophene derivativesHeLa, PANC-1Showed significant antiproliferative potential, comparable or higher than doxorubicin.
Antimicrobial Activity

The thiophene scaffold is a core component of many compounds exhibiting broad-spectrum antimicrobial activity. The substitutions on the thiophene ring play a critical role in determining the potency and spectrum of their antimicrobial effects.

Compound Class/DerivativeMicrobial Strain(s)Activity (MIC)Reference
Thiophene derivatives 4, 5, and 8Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L
Thiophene derivatives 4 and 8Colistin-Resistant Escherichia coli8 - 32 mg/L
Thiophene derivative 7Pseudomonas aeruginosaMore potent than gentamicin
Amino thiophene-2-carboxamide compound 7b (with methoxy group)P. aeruginosa, S. aureus, B. subtilisExcellent activity (inhibition zones 19-20 mm)
Hydroxy thiophene-2-carboxamide compound 3b (with methoxy group)B. subtilis, P. aeruginosa, S. aureusVery good activity (inhibition zones 17-18 mm)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Synthesis of 2-Aminothiophene-3-carboxamides (Gewald Reaction)

The Gewald reaction is a multicomponent reaction widely used for the synthesis of 2-aminothiophenes.

General Procedure:

  • A mixture of an α-methylene carbonyl compound (e.g., a ketone), an α-cyanoester or α-cyanoacetamide, and elemental sulfur is prepared.

  • A catalytic amount of a base (e.g., N-methylpiperazine, L-proline) is added to the mixture.

  • The reaction is typically carried out in a suitable solvent (e.g., ethanol) and may be assisted by microwave irradiation or ball-milling to improve efficiency.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, often by filtration of the precipitate, and purified by recrystallization.

G cluster_reactants Reactants cluster_process Process ketone α-Methylene Carbonyl condensation Knoevenagel Condensation ketone->condensation nitrile α-Cyanoacetamide nitrile->condensation sulfur Sulfur product 2-Aminothiophene-3-carboxamide sulfur->product catalyst Base Catalyst catalyst->product cyclization Michael Addition & Ring Closure condensation->cyclization Intermediate cyclization->product

Gewald Reaction Workflow

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: The microbial strain to be tested is cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum, and a standard antibiotic) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G start Start prep_comp Prepare Compound Serial Dilutions start->prep_comp prep_inoc Prepare Standardized Microbial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Comparative analysis of synthetic routes to 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Aminothiophenes for Researchers and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The efficient and versatile synthesis of this heterocyclic motif is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to 2-aminothiophenes, with a focus on the widely employed Gewald reaction, alongside other significant methodologies. Experimental data is presented to offer an objective comparison of their performance.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aminothiophenes can be broadly categorized into several key reactions, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, substrate availability, and reaction conditions.

The Gewald Reaction

The Gewald reaction is a one-pot, three-component synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[3][4] This method is highly convergent and has become one of the most popular and versatile routes to polysubstituted 2-aminothiophenes.[5][6]

Numerous modifications to the original Gewald protocol have been developed to improve yields, broaden the substrate scope, and employ more environmentally benign conditions.[1] These include the use of various catalysts, microwave irradiation, and green solvents.[1][3] For instance, L-proline has been shown to be an effective and cost-effective catalyst for the Gewald reaction, affording high yields under mild conditions.[7] Similarly, the use of a piperidinium borate conjugate acid-base pair has been demonstrated to catalytically promote the reaction with excellent yields and catalyst recyclability.[5]

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis offers an alternative route to thiophenes, including those with amino functionalities. This reaction typically involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8] A variation of this synthesis, starting from a cyclic β-ketoester and thioglycolic acid, can lead to 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[8]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles, including thiophenes.[9] The thiophene synthesis variant involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[10][11] While this method is robust for the synthesis of various substituted thiophenes, its application to the direct synthesis of 2-aminothiophenes is less common and often requires the use of appropriately functionalized 1,4-dicarbonyl precursors or subsequent functional group transformations.

Data Presentation: Comparison of Synthetic Routes

Reaction NameStarting MaterialsReagents & CatalystConditionsYield (%)Key AdvantagesKey Disadvantages
Gewald Reaction (Classic) Ketone/Aldehyde, Active Methylene Nitrile, Elemental SulfurBase (e.g., Morpholine, Triethylamine)Varies (e.g., Ethanol, reflux)40-85%One-pot, high convergence, readily available starting materials.[3][5]Stoichiometric amounts of base are often required.[5]
Gewald Reaction (L-Proline Catalyzed) Ketone/Aldehyde, Active Methylene Nitrile, Elemental SulfurL-Proline (10 mol%)DMF, 60 °Cup to 84%Mild conditions, low catalyst loading, environmentally friendly catalyst.[7]Reaction times can be several hours.
Gewald Reaction (Piperidinium Borate Catalyzed) Ketone, Active Methylene Nitrile, Elemental SulfurPiperidinium Borate (20 mol%)EtOH/H₂O (9:1), 100 °Cup to 95%Truly catalytic, recyclable catalyst, excellent yields.[5]Requires synthesis of the catalyst.
Gewald Reaction (NaAlO₂ Catalyzed) Ketone, Malononitrile, Elemental SulfurNaAlO₂Ethanol, refluxup to 94%Cost-effective, recyclable solid base catalyst, mild conditions.[1][12]Catalyst loading can be significant.
Fiesselmann Synthesis (Variant for 3-Aminothiophenes) Cyclic β-ketoester with a nitrile group, Thioglycolic acidBase (e.g., Sodium ethoxide)VariesModerate to GoodProvides access to specific substitution patterns not easily obtained by other methods.[8]Limited to specific starting materials.
Paal-Knorr Synthesis 1,4-Dicarbonyl CompoundP₄S₁₀ or Lawesson's ReagentHigh TemperatureVariesA fundamental and well-established method for thiophene ring formation.[9][10]Harsh reaction conditions, limited direct application for 2-aminothiophenes, formation of toxic H₂S gas.[10][11]

Experimental Protocols

General Procedure for L-Proline Catalyzed Gewald Reaction[7]

A mixture of the ketone (1.0 mmol), malononitrile or ethyl cyanoacetate (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (0.1 mmol, 10 mol%) in DMF (5 mL) is stirred at 60 °C for the appropriate time (typically 3-8 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice water (50 mL) and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene.

General Procedure for Piperidinium Borate Catalyzed Gewald Reaction[5]

In a round-bottom flask, the carbonyl compound (1 equiv), active methylene compound (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%) are taken in a 9:1 mixture of ethanol and water (10 mL). The reaction mixture is then heated to 100 °C and stirred for the required time. After completion of the reaction, as indicated by TLC, the product is filtered. The filtrate can be washed with ethyl acetate, and the aqueous layer containing the catalyst can be reused. The crude product is purified by recrystallization.

General Procedure for Paal-Knorr Thiophene Synthesis[10][13]

A mixture of the 1,4-dicarbonyl compound (1.0 equiv) and phosphorus pentasulfide (0.5 equiv) in a suitable solvent (e.g., toluene) is heated at reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic hydrogen sulfide gas.[11] After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with the solvent. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the thiophene product.

Mandatory Visualization

Gewald_Reaction_Pathway cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization ketone Ketone/Aldehyde intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 Base nitrile Active Methylene Nitrile nitrile->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 Base sulfur Elemental Sulfur (S₈) sulfur->intermediate2 product 2-Aminothiophene intermediate2->product Tautomerization

Caption: The Gewald reaction pathway involves an initial Knoevenagel condensation followed by sulfur addition and cyclization.

Paal_Knorr_Thiophene_Synthesis diketone 1,4-Dicarbonyl Compound intermediate Thionated Intermediate diketone->intermediate Sulfurization sulfurizing_agent Sulfurizing Agent (e.g., P₄S₁₀) sulfurizing_agent->intermediate thiophene Thiophene Product intermediate->thiophene Cyclization & Dehydration

Caption: The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds.

References

Comparative Guide to the Structure-Activity Relationship of 2-Amino-4,5-dimethylthiophene-3-carboxamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4,5-dimethylthiophene-3-carboxamide derivatives and related analogs. The information is compiled from recent studies and presented to facilitate the understanding of how structural modifications influence the biological activity of this class of compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support ongoing research and drug development efforts.

I. Core Structure and Biological Activities

The this compound scaffold has emerged as a promising starting point for the development of potent and selective inhibitors for a variety of biological targets. Notably, derivatives of this and the broader 2-aminothiophene-3-carboxamide class have demonstrated significant activity as kinase inhibitors and anti-inflammatory agents.

II. Comparative SAR Data

The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the inhibitory activity of this compound derivatives and their analogs against different biological targets.

Table 1: SAR of this compound Derivatives as JNK Inhibitors[1]
CompoundR Group (at 2-amino position)JNK1 IC₅₀ (µM)
1 2-(naphthalen-1-yl)acetamido26.0
7 (pyridin-2-yl)acetamido3.6
8 benzamido5.9
9 3-phenylpropanamido> 100
10 (E)-3-phenylacrylamido> 100

Data from this table is derived from a study on dual inhibitors of the c-Jun N-terminal kinase (JNK).[1][2]

Table 2: SAR of 2-Amino-4-phenylthiophene-3-carboxylate Derivatives as aPKC Inhibitors[3][4]
CompoundR Group (at 3-carboxy position)Z Group (at 4-phenyl position)aPKCζ Inhibition (%) at 30 µM
1 Ethyl ester3',4'-(OMe)₂100
6 Benzyl ester3',4'-(OMe)₂-
25 Ethyl ester3'-Me77
28 Ethyl ester4'-OMe100
32 Ethyl ester3',4'-OCH₂O-100
35 Ethyl ester3'-CF₃30
36 Ethyl ester4'-CF₃16

These compounds are analogs where the 4,5-dimethyl groups are replaced by a 4-phenyl group. The data highlights the importance of electron-donating groups on the C-4 aryl moiety for inhibitory activity.[3]

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. JNK1 Kinase Inhibition Assay (LanthaScreen™)[1]
  • Assay Principle: This assay is based on the time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium-labeled anti-GST antibody and a fluorescein-labeled substrate. Inhibition of the kinase prevents phosphorylation of the substrate, leading to a decrease in the FRET signal.

  • Reagents:

    • JNK1 enzyme

    • Fluorescein-c-Jun (1-79) substrate

    • ATP

    • Terbium-anti-GST antibody

    • Assay buffer

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to the assay plate.

    • JNK1 enzyme and the fluorescein-labeled substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at room temperature.

    • A solution containing the terbium-labeled antibody is added to stop the reaction and develop the signal.

    • The plate is read on a fluorescence plate reader, and the TR-FRET signal is measured.

    • IC₅₀ values are calculated from the dose-response curves.

B. Atypical Protein Kinase C (aPKC) Inhibition Assay (ADP-Glo™)[3]
  • Assay Principle: This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reagents:

    • aPKCζ enzyme

    • Substrate peptide

    • ATP

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Procedure:

    • Test compounds are added to the assay plate.

    • aPKCζ enzyme and substrate are added.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at room temperature.

    • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • Inhibition is calculated relative to control wells.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the SAR studies of these compounds.

JNK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK Transcription Factors (c-Jun) Transcription Factors (c-Jun) JNK->Transcription Factors (c-Jun) Gene Expression Gene Expression Transcription Factors (c-Jun)->Gene Expression Apoptosis, Inflammation Apoptosis, Inflammation Gene Expression->Apoptosis, Inflammation Thiophene-3-carboxamide Inhibitor Thiophene-3-carboxamide Inhibitor Thiophene-3-carboxamide Inhibitor->JNK

Caption: JNK Signaling Pathway and Inhibition.

aPKC_Signaling_Pathway TNF-α / VEGF TNF-α / VEGF Receptor Receptor TNF-α / VEGF->Receptor aPKC aPKC Receptor->aPKC NF-κB Activation NF-κB Activation aPKC->NF-κB Activation Increased Vascular Permeability Increased Vascular Permeability NF-κB Activation->Increased Vascular Permeability 2-Amino-thiophene Derivative 2-Amino-thiophene Derivative 2-Amino-thiophene Derivative->aPKC Experimental_Workflow_Kinase_Inhibition cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Enzyme/Substrate Preparation Enzyme/Substrate Preparation Enzyme/Substrate Preparation->Reaction Incubation Signal Development Signal Development Reaction Incubation->Signal Development Plate Reading Plate Reading Signal Development->Plate Reading IC50 Calculation IC50 Calculation Plate Reading->IC50 Calculation

References

A Comparative Guide to the In Vitro Antibacterial Efficacy of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant antibacterial activity against a range of pathogens.[1][2][3] This guide provides an objective comparison of the in vitro antibacterial efficacy of novel thiophene compounds against established antibiotics, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of novel thiophene derivatives is compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this comparison. The following table summarizes the MIC values (in mg/L) of representative thiophene compounds against various bacterial strains.

CompoundAcinetobacter baumannii (Col-R)Escherichia coli (Col-R)Staphylococcus aureusPseudomonas aeruginosa
Thiophene 4 168--
Thiophene 5 1632--
Thiophene 8 3232--
AGR1.229 (1) 3264--
AGR1.230 (2) 1664--
Ciprofloxacin --0.64 µM1.11 µM

Data for Thiophene 4, 5, and 8 sourced from a study on colistin-resistant (Col-R) A. baumannii and E. coli.[4][5] Data for AGR1.229 and AGR1.230 from another study on reference strains.[4] Ciprofloxacin data is from a study on tetrahydrobenzothiophene derivatives.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial efficacy of thiophene compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.[7][8][9]

  • Compound Preparation: Stock solutions of the novel thiophene compounds and the comparator antibiotic are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[1][4]

  • Experimental Setup: A bacterial culture in its logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth. The thiophene derivative is added at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A control culture without the compound is included.

  • Sampling: The cultures are incubated at 37°C with agitation. Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Colony Counting: The withdrawn aliquots are serially diluted and plated on agar plates. The plates are incubated at 37°C for 18-24 hours, after which the number of viable colonies is counted.

  • Data Analysis: The results are expressed as log10 CFU/mL. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism of action for the novel thiophene compounds.

G cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay A Prepare stock solutions of thiophene compounds and controls C Perform serial dilutions in 96-well plates A->C B Culture and standardize bacterial inoculum D Inoculate plates with bacterial suspension B->D G Set up cultures with compounds at multiples of MIC B->G C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (lowest concentration with no growth) E->F F->G H Incubate and withdraw samples at time intervals G->H I Perform serial dilutions and plate for colony counting H->I J Determine bactericidal/bacteriostatic effect I->J

Experimental workflow for in vitro antibacterial efficacy testing.

References

Unambiguous Stereochemistry: A Comparative Guide to X-ray Crystallography for the Absolute Structure Confirmation of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in ensuring the safety and efficacy of new chemical entities. Thiophene derivatives, a common scaffold in medicinal chemistry, often possess chiral centers, making the unambiguous assignment of their three-dimensional structure paramount. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the absolute structure confirmation of thiophene derivatives, supported by experimental principles and data presentation.

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. The key to elucidating the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near an absorption edge of one of the atoms in the crystal.[1][2][3][4] This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (I(hkl) vs. I(-h-k-l)), breaking Friedel's Law and allowing for the assignment of the correct enantiomer.[2][5]

Comparative Analysis of Methodologies

While X-ray crystallography is considered the "gold standard," other techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer valuable alternatives, particularly when suitable single crystals cannot be obtained.[6][7][8] The following table summarizes the key aspects of these methodologies.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2][9]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9][11]
Sample Requirement High-quality single crystal (microgram to milligram scale).[9]Solution of the chiral molecule. Can be performed on oils and non-crystalline solids.Solution of the chiral molecule containing a suitable chromophore.
Key Parameter Flack parameter (should be close to 0 for the correct enantiomer, with a small standard uncertainty).[5][12]Comparison of experimental spectrum with DFT-calculated spectrum for a specific enantiomer.[6][7][10]Comparison of experimental spectrum with TDDFT-calculated spectrum or application of the exciton chirality method.[13][14]
Advantages Unambiguous determination of the entire 3D structure, including absolute configuration.[1]Does not require crystallization. Provides information about the solution-state conformation.[6][7]High sensitivity, requires small amounts of sample.[15]
Limitations Requires the growth of high-quality single crystals, which can be challenging. The presence of a sufficiently strong anomalous scatterer is beneficial.[7][16]Requires quantum chemical calculations for interpretation. Can be computationally intensive for large, flexible molecules.[7][17]Requires the presence of a chromophore near the stereocenter. Interpretation can be complex for molecules with multiple chromophores or conformational flexibility.[13][14]

Illustrative Data Presentation

To provide a clearer understanding of the expected results from each technique, the following table presents hypothetical, yet realistic, quantitative data for a chiral thiophene derivative.

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Result Flack Parameter: 0.05(7)Good agreement between experimental and calculated spectrum for the (R)-enantiomer.Positive couplet observed in the experimental spectrum, matching the predicted spectrum for the (R)-enantiomer.
Confidence in Assignment HighHighModerate to High
Notes The Flack parameter close to 0 with a small standard uncertainty provides high confidence in the assigned (R)-configuration.The correlation between the signs and relative intensities of the major VCD bands and the DFT calculation is a strong indicator of the (R)-configuration.The assignment is dependent on the accuracy of the TDDFT calculations and the unambiguous identification of the relevant electronic transitions.

Experimental Protocols

X-ray Crystallography for Absolute Structure Confirmation
  • Crystal Growth and Selection: High-quality single crystals of the thiophene derivative are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[18]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to minimize thermal vibrations. A monochromatic X-ray beam (often Cu-Kα or Mo-Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[18] To maximize the anomalous signal, synchrotron radiation with a tunable wavelength can be used.[2][4]

  • Structure Solution and Refinement: The diffraction data is processed to obtain a set of structure factors. The phase problem is solved to generate an initial electron density map, into which a molecular model is built and refined.[9]

  • Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering. The Flack parameter is refined during the final stages of the crystallographic refinement. A value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined. A value near 1 suggests that the inverted structure is correct.[5][12]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the enantiomerically pure thiophene derivative is prepared in a suitable solvent (e.g., CDCl3) at a concentration that gives an adequate signal-to-noise ratio.

  • Spectral Measurement: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.

  • Computational Modeling: A thorough conformational search is performed for the thiophene derivative to identify all low-energy conformers. The geometry of each conformer is optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT), typically with a basis set like B3LYP/6-31G*.[10][17]

  • Spectral Comparison and Assignment: A Boltzmann-averaged calculated VCD spectrum is generated. The experimental VCD spectrum is then compared to the calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the major bands allows for the definitive assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: A dilute solution of the thiophene derivative is prepared in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.[9]

  • Spectral Measurement: The ECD and UV-Vis spectra of the sample are recorded on a CD spectrometer.

  • Computational Modeling: Similar to VCD, a conformational analysis is performed to find all relevant low-energy conformers. The geometry of each conformer is optimized using DFT. Time-dependent DFT (TDDFT) is then used to calculate the electronic excitation energies and rotational strengths for each conformer.[9][14]

  • Spectral Comparison and Assignment: A Boltzmann-averaged calculated ECD spectrum is generated. This calculated spectrum is then compared with the experimental ECD spectrum. A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.[9][14]

Visualizing the Workflow and Method Comparison

To further clarify the processes and their relationships, the following diagrams are provided.

experimental_workflow cluster_crystal Crystal Stage cluster_xray X-ray Diffraction cluster_analysis Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement anomalous_dispersion Anomalous Dispersion Analysis refinement->anomalous_dispersion flack_parameter Flack Parameter Calculation anomalous_dispersion->flack_parameter absolute_config Absolute Configuration flack_parameter->absolute_config

Figure 1: Experimental workflow for absolute structure confirmation using X-ray crystallography.

logical_relationship cluster_requirements Key Requirement cluster_output Primary Output xray X-ray Crystallography crystal Single Crystal xray->crystal flack Flack Parameter xray->flack vcd VCD Spectroscopy solution Solution vcd->solution vcd_spectrum VCD Spectrum vs. Calculation vcd->vcd_spectrum ecd ECD Spectroscopy ecd->solution chromophore Chromophore ecd->chromophore ecd_spectrum ECD Spectrum vs. Calculation ecd->ecd_spectrum absolute_config Absolute Configuration flack->absolute_config vcd_spectrum->absolute_config ecd_spectrum->absolute_config

References

A Head-to-Head Battle of Bioisosteres: Thiophene Versus Selenophene in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates is perpetual. In this guide, we provide an objective comparison of the biological activity of two closely related sulfur- and selenium-containing five-membered aromatic heterocycles: thiophene and its isostere, selenophene. By examining experimental data across a range of biological targets, we aim to furnish a data-driven resource to inform the strategic design of next-generation therapeutics.

The principle of bioisosterism, the substitution of an atom or group of atoms in a molecule with another having similar physical and chemical properties, is a cornerstone of medicinal chemistry. Thiophene, a common motif in many approved drugs, is frequently employed as a bioisostere of a phenyl ring.[1] Selenophene, in turn, is a classical bioisostere of thiophene, with the larger, more polarizable selenium atom often imparting unique biological and physicochemical properties. This comparison delves into the tangible outcomes of this isosteric replacement.

Comparative Biological Activity Data

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the biological activity of thiophene and selenophene isosteres.

Antioxidant Activity

The antioxidant potential of thiophene and selenophene derivatives has been directly compared using established assays. The Oxygen Radical Absorbance Capacity (ORAC) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are standard methods to evaluate the ability of compounds to neutralize free radicals.

CompoundORAC (µM Trolox Equivalents)DPPH Radical Scavenging (%)
ThiopheneData not availableLess effective than derivative
SelenopheneData not availableLess effective than derivative
2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS)Higher than thiopheneSignificant scavenging activity
2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe)Higher than selenopheneSignificant scavenging activity

Data synthesized from a comparative study on the antioxidant properties of selenophene and thiophene derivatives.

Antimicrobial Activity

The isosteric replacement of sulfur with selenium has also been explored in the context of antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Compound ClassTest OrganismMIC (µg/mL) - Thiophene AnalogMIC (µg/mL) - Selenophene Analog
Curcumin AnalogsStaphylococcus aureusPotent ActivityLess Potent than Thiophene
Curcumin AnalogsEscherichia coliPotent ActivityLess Potent than Thiophene

Comparative data for furan, thiophene, and selenophene-substituted curcumin analogs suggests that the thiophene-substituted analog exhibited the most potent antibacterial activity in antibacterial photodynamic therapy (aPDT) experiments.

Enzyme Inhibition

A direct comparison of thiophene and selenophene isosteres as enzyme inhibitors has revealed significant differences in potency. One notable example is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides and a target for antiviral and anticancer agents.

CompoundTarget EnzymeIC₅₀ (µM)
Thiophenfurin (Thiophene analog)IMP DehydrogenaseLess potent than Selenophenfurin
Selenophenfurin (Selenophene analog)IMP DehydrogenaseMore potent than Thiophenfurin

Selenophenfurin, the selenophene analog of the C-nucleoside IMPDH inhibitor tiazofurin, demonstrated greater antiproliferative activity against a range of cancer cell lines compared to its thiophene counterpart, thiophenfurin.[2] Incubation of K562 cells with selenophenfurin led to a significant inhibition of IMPDH.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer.

    • Prepare a series of concentrations of a known antioxidant standard (e.g., Trolox) to generate a standard curve.

    • Prepare the test compounds (thiophene and selenophene isosteres) at various concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescent probe to each well.

    • Add the antioxidant standard or test compound to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • Subtract the AUC of the blank (no antioxidant) from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compounds by comparing their net AUC to the standard curve, expressed as Trolox equivalents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the hydrogen-donating or radical-scavenging ability of antioxidants.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should have a deep violet color.

    • Prepare a series of concentrations of a known antioxidant standard (e.g., ascorbic acid or Trolox).

    • Prepare the test compounds at various concentrations in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add the DPPH solution to each well.

    • Add the antioxidant standard or test compound to the respective wells.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without any antioxidant, and A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., bacteria) in a suitable broth medium overnight.

    • Dilute the culture to a standardized concentration (e.g., 10⁵ to 10⁶ colony-forming units (CFU)/mL).

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a series of twofold dilutions of the test compounds (thiophene and selenophene isosteres) in a suitable broth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the standardized microbial suspension.

    • Include a positive control (microorganism without antimicrobial agent) and a negative control (broth without microorganism).

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the biological activities discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS pY PI3K PI3K EGFR->PI3K pY PLCg PLCγ EGFR->PLCg pY STAT STAT EGFR->STAT pY Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG IP3_DAG->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Thiophene/Selenophene Kinase Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of kinase inhibitors.

Experimental_Workflow Start Start: Compound Synthesis Thiophene Thiophene Isostere Start->Thiophene Selenophene Selenophene Isostere Start->Selenophene BioAssay Biological Assays (e.g., Kinase, GPCR, Antimicrobial) Thiophene->BioAssay Selenophene->BioAssay Data_Collection Data Collection (IC₅₀, MIC, etc.) BioAssay->Data_Collection Analysis Comparative Analysis Data_Collection->Analysis Conclusion Conclusion on Structure-Activity Relationship Analysis->Conclusion

Caption: A typical experimental workflow for comparing isosteres.

Conclusion

The isosteric replacement of sulfur with selenium in heterocyclic scaffolds presents a compelling strategy for modulating biological activity. The available data, though not exhaustive across all target classes, indicates that this substitution can lead to significant changes in potency. In the case of IMPDH inhibition, the selenophene analog proved to be more potent than its thiophene counterpart.[2] Conversely, for certain curcumin-based antimicrobial agents, the thiophene-containing molecule exhibited superior activity. These findings underscore that the decision to employ a thiophene or selenophene core is highly context-dependent and should be guided by the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the nuanced effects of this bioisosteric switch across a broader range of biological systems, thereby empowering rational drug design and accelerating the discovery of novel therapeutics.

References

A Comparative Guide to the In Vitro Cytotoxicity of 2-Amino-4,5-dimethylthiophene-3-carboxamide Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic performance of 2-Amino-4,5-dimethylthiophene-3-carboxamide analogs and related thiophene derivatives against various cancer cell lines. The information herein is collated from multiple studies to facilitate the evaluation and selection of promising candidates for further anticancer drug development. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for key cytotoxicity assays, and visualizes potential biological pathways and experimental workflows.

In Vitro Performance Comparison: Cytotoxicity Against Human Cancer Cell Lines

The in vitro efficacy of 2-aminothiophene-3-carboxamide derivatives has been assessed across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of the cytotoxic activities of these compounds. While data specifically for a comprehensive series of this compound analogs is limited in the public domain, the tables include data for structurally related 2-aminothiophene-3-carboxamide derivatives to provide a comparative context.

Table 1: Cytotoxicity of 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides [1]

CompoundR GroupHepG-2 IC50 (µM)HCT-116 IC50 (µM)
4 Phenyl10.1 ± 0.912.5 ± 1.1
5 4-Chlorophenyl2.3 ± 0.24.1 ± 0.3
6 4-Fluorophenyl7.9 ± 0.69.3 ± 0.8
7 4-Methylphenyl6.2 ± 0.58.8 ± 0.7
8 4-Methoxyphenyl8.8 ± 0.710.4 ± 0.9
10 2-Chlorophenyl3.9 ± 0.35.6 ± 0.4
11 2-Methylphenyl7.1 ± 0.69.9 ± 0.8
Sorafenib (Reference) -3.1 ± 0.34.7 ± 0.4

Table 2: Cytotoxicity of Phenyl-thiophene-carboxamide Derivatives (2a-2e) [2]

CompoundCancer Cell LineIC50 (µM)
2b Hep3B5.46
2d Hep3B8.85
2e Hep3B12.58

Table 3: Cytotoxicity of 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates [3]

CompoundCell LineIC50 (µg/mL)IC50 (µM)
2 MCF-74.3 ± 0.110.013
3 MCF-7--
2 MDA-MB-231--

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are protocols for key cytotoxicity assays commonly used in the evaluation of thiophene-based compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds from a stock solution in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate the plate for another 24-72 hours.[4]

  • MTT Addition: Following the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2). During this period, viable cells will reduce the MTT to formazan.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of adherent cells.[5][6]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Tris base solution (10 mM)

  • 1% (v/v) acetic acid

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[5]

  • Compound Treatment: Add 100 µL of serially diluted test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).[5]

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[5]

  • Washing: Remove the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid. Air dry the plates completely.[5]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates completely.[5]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the control wells.

Visualizing a Potential Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the in vitro cytotoxicity of novel this compound analogs.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies A Synthesis of Analogs B Compound Characterization (NMR, MS) A->B C Stock Solution Preparation (DMSO) B->C F Compound Treatment (Serial Dilutions) C->F D Cell Line Selection (e.g., MCF-7, HepG2, HCT-116) E Cell Seeding (96-well plates) D->E E->F G Incubation (48-72 hours) F->G H Cytotoxicity Assay (MTT or SRB) G->H I Data Analysis (IC50 Determination) H->I J Apoptosis Assay (e.g., Annexin V) I->J K Cell Cycle Analysis I->K L Target-Based Assays (e.g., Kinase Inhibition) I->L

Caption: Workflow for in vitro cytotoxicity evaluation.

Potential Signaling Pathways

While the precise signaling pathways for many this compound analogs are still under investigation, related thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling cascades like the VEGFR-2 pathway.

Inhibition of Tubulin Polymerization

Several thiophene-containing compounds act as antimitotic agents by disrupting microtubule dynamics, which are crucial for cell division.[7][8] They can bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C D Mitotic Spindle Formation C->D E G2/M Phase Arrest D->E Disruption leads to F Apoptosis E->F Thiophene 2-Aminothiophene Analog Thiophene->B Inhibition

Caption: Inhibition of tubulin polymerization.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Some thiophene derivatives have been identified as inhibitors of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[9][10]

G cluster_0 Downstream Signaling cluster_1 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Thiophene 2-Aminothiophene Analog Thiophene->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition.

Apoptosis Induction

A common outcome of the cytotoxic activity of 2-aminothiophene derivatives is the induction of apoptosis, or programmed cell death. This can be initiated through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the activation of caspases.[11][12]

G cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Thiophene 2-Aminothiophene Analog ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Mito Mitochondrial Depolarization Thiophene->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway.

References

Unlocking Potential: A Comparative Guide to Molecular Docking Simulations of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-aminothiophene derivatives in molecular docking simulations against various protein targets. Supported by experimental data from recent studies, this document delves into the binding affinities and inhibitory potential of this versatile scaffold, offering insights for future drug design and development.

2-Aminothiophene derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking simulations have become an indispensable tool in elucidating the potential of these compounds by predicting their binding modes and affinities to specific protein targets. This guide summarizes key findings from multiple studies, presenting a comparative analysis to aid in the rational design of novel therapeutics.

Performance Comparison of 2-Aminothiophene Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding energies and, where available, the corresponding experimental inhibitory activities (e.g., IC50) of different 2-aminothiophene derivatives against a range of protein targets.

Anticancer Protein Targets
Derivative/Compound IDProtein TargetDocking Score/Binding Energy (kcal/mol)Experimental Activity (IC50, µM)Reference
Thieno[2,3-d]pyrimidine Derivatives
Compound 5FLT3-8.06832.435[4][5]
Compound 8Kinase Panel-7.529≥77% inhibition[4][5]
Compound 9bKinase Panel-8.360≥77% inhibition[4][5]
Compound 11FLT3-9.01-[4]
Fused Thiophene Derivatives
Compound 3bVEGFR-2-0.126[6]
Compound 3bAKT-6.96[6]
Compound 4cVEGFR-2-0.075[6]
Compound 4cAKT-4.60[6]
Thiazole-Thiophene Scaffolds
Compound 4aBreast Cancer Protein (2W3L)--[7][8]
Compound 4bBreast Cancer Protein (2W3L)--[7][8]
Compound 8aBreast Cancer Protein (2W3L)--[7][8]
Compound 11bBreast Cancer Protein (2W3L)--[7][8]
Compound 13aBreast Cancer Protein (2W3L)--[7][8]
Compound 13bBreast Cancer Protein (2W3L)--[7][8]
Flufenamic Acid Derivatives
Compound 7EGFR Kinase-0.13[9]
Antimicrobial Protein Targets
Derivative/Compound IDProtein TargetDocking Score/Binding Energy (kcal/mol)Experimental Activity (MIC, µg/mL)Reference
Thiophene-2-carboxamide Derivatives
Compound 3bDihydrofolate Reductase (C. albicans)High Binding Score-[10]
Compound 3cDihydrofolate Reductase (C. albicans)High Binding Score-[10]
General 2-Aminothiophene Derivatives
Thiophene derivatives 4, 5, 8CarO1, Omp33 (A. baumannii)Stronger binding affinity16-32[11]
Thiophene derivatives 4, 8OmpW, OmpC (E. coli)Stronger binding affinity8-32[11]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines a typical workflow for performing molecular docking simulations with 2-aminothiophene derivatives, synthesized from methodologies reported in the cited literature.[5][12][13]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB_Selection 1. Protein Preparation: - Select PDB structure - Remove water & ligands - Add hydrogens - Assign charges Grid_Gen 3. Grid Generation: - Define binding site - Set grid box parameters PDB_Selection->Grid_Gen Prepared Protein Ligand_Prep 2. Ligand Preparation: - Sketch 2D structure of  2-aminothiophene derivative - Convert to 3D structure - Energy minimization Docking 4. Molecular Docking: - Run docking algorithm  (e.g., AutoDock, Glide) - Generate multiple poses Ligand_Prep->Docking Prepared Ligand Grid_Gen->Docking Grid Box Scoring 5. Scoring & Analysis: - Rank poses by scoring function - Analyze binding interactions  (H-bonds, hydrophobic, etc.) Docking->Scoring Docked Poses

Caption: A generalized workflow for molecular docking simulations.

1. Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and ions are typically removed. Hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.[5]

2. Ligand Preparation: The 2D structure of the 2-aminothiophene derivative is drawn using chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized through energy minimization using a suitable force field (e.g., CHARMm).[13]

3. Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or key active site residues.[5]

4. Molecular Docking: The prepared ligand is then docked into the defined grid box of the prepared protein using docking software such as AutoDock, Glide, or Discovery Studio. The software explores various conformations and orientations of the ligand within the active site.[5]

5. Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy). The best-ranked poses are then visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[5][12]

Signaling Pathway Visualizations

Understanding the biological context of the protein target is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the protein targets discussed.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several 2-aminothiophene derivatives have been investigated as potential inhibitors of this receptor.[6][14]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT/PKB PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Aminothiophene 2-Aminothiophene Derivative Aminothiophene->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.
EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase involved in cell growth and proliferation. Its overactivation is implicated in various cancers, making it a prime target for inhibitor development.[9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Aminothiophene 2-Aminothiophene Derivative Aminothiophene->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

References

Spectroscopic Comparison of 2-Aminothiophene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 2-amino-3-cyanothiophene and 3-amino-2-cyanothiophene, providing researchers with essential data for the identification and characterization of these important heterocyclic isomers.

This guide offers a comparative overview of the key spectroscopic characteristics of two constitutional isomers of aminothiophene: 2-amino-3-cyanothiophene and 3-amino-2-cyanothiophene. Understanding the distinct spectral features of these isomers is crucial for researchers in drug development and materials science, where precise molecular identification is paramount. This document provides a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols are also included to aid in the replication of these analyses.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-amino-3-cyanothiophene and 3-amino-2-cyanothiophene.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-Amino-3-cyanothiophene 7.48 (d, 1H, H5), 6.35 (d, 1H, H4), 4.78 (s, 2H, NH₂)[1]163.2, 125.6, 116.6, 108.5, 84.2[1]
3-Amino-2-cyanothiophene 7.33 (d, 1H), 6.85 (d, 1H), 5.50 (br s, 2H, NH₂)157.0, 133.7, 126.4, 115.1, 94.6

Table 2: IR and Mass Spectrometry Data

Isomer IR (cm⁻¹) Mass Spectrometry (m/z)
2-Amino-3-cyanothiophene 3440, 3335 (NH₂ stretching), 2164 (C≡N stretching), 1608 (C=C stretching)[2]124 (M⁺)[1]
3-Amino-2-cyanothiophene ~3400-3200 (NH₂ stretching), ~2220 (C≡N stretching), ~1610 (C=C stretching)124 (M⁺)

Table 3: UV-Vis Spectroscopic Data

Isomer λmax (nm) Solvent
2-Amino-3-cyanothiophene ~260, ~436Dichloromethane
3-Amino-2-cyanothiophene Not available-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the 2-aminothiophene isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Synthesis_2A3C Synthesis of 2-Amino-3-cyanothiophene NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_2A3C->NMR Sample FTIR FTIR Spectroscopy Synthesis_2A3C->FTIR Sample MS Mass Spectrometry Synthesis_2A3C->MS Sample UVVis UV-Vis Spectroscopy Synthesis_2A3C->UVVis Sample Synthesis_3A2C Synthesis of 3-Amino-2-cyanothiophene Synthesis_3A2C->NMR Sample Synthesis_3A2C->FTIR Sample Synthesis_3A2C->MS Sample Synthesis_3A2C->UVVis Sample Data_Processing Data Processing and Peak Assignment NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing UVVis->Data_Processing Comparison Comparative Analysis of Spectra and Data Data_Processing->Comparison Structure_Confirmation Structure Confirmation and Isomer Differentiation Comparison->Structure_Confirmation

A flowchart of the spectroscopic analysis process.

Experimental Protocols

Synthesis of 2-Aminothiophene Isomers

The Gewald reaction is a common and efficient method for the synthesis of substituted 2-aminothiophenes.[3]

General Procedure for Gewald Synthesis: A mixture of an α-methylene ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur is reacted in the presence of a base (e.g., morpholine, triethylamine, or diethylamine) in a suitable solvent such as ethanol or dimethylformamide.[2][4] The reaction mixture is typically heated, and upon cooling, the product precipitates and can be purified by recrystallization.[2][4]

Spectroscopic Analyses

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-25 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] The solution should be homogeneous and free of particulate matter.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker AMX instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C.[6]

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4] The mixture is then compressed in a die under high pressure to form a transparent pellet.[4]

  • Instrumentation: The IR spectrum is recorded using an FTIR spectrometer, such as a Perkin-Elmer 2000 spectrophotometer.[7]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: For volatile compounds, Electron Ionization (EI) is a common method. The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Instrumentation: A mass spectrometer, such as a Shimadzu QP 1000 instrument, is used to separate the resulting ions based on their mass-to-charge ratio (m/z).[5]

  • Data Acquisition: The mass spectrum plots the relative abundance of ions against their m/z values.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., dichloromethane or ethanol). The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1-1 AU).

  • Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

  • Data Acquisition: The UV-Vis spectrum is a plot of absorbance versus wavelength (in nm). The wavelength of maximum absorbance (λmax) is a key characteristic.

References

A Comparative Analysis of Novel Thiophene Carboxamides and Combretastatin A-4 as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of newly developed thiophene carboxamide derivatives against the well-established anticancer agent, Combretastatin A-4 (CA-4). The information presented herein is based on available preclinical data and is intended to guide further research and development in the field of oncology.

Introduction

Thiophene carboxamide derivatives have emerged as a promising class of synthetic compounds with significant anticancer properties.[1] Several studies have focused on designing these molecules as biomimetics of Combretastatin A-4, a natural product isolated from the African bush willow, Combretum caffrum. CA-4 is a potent microtubule-targeting agent that has demonstrated significant vascular-disrupting effects within tumors.[2] It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4] This guide will compare the in vitro efficacy and mechanisms of action of novel thiophene carboxamides with those of CA-4.

Data Presentation

The following tables summarize the reported in vitro cytotoxic activities (IC50 values) of selected thiophene carboxamide derivatives and Combretastatin A-4 against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of Thiophene Carboxamide Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2b Hep3B (Liver)5.46[5]
2e Hep3B (Liver)12.58[5]
MB-D2 A375 (Melanoma)> 50[1]
MB-D4 A375 (Melanoma)> 50[1]
MB-D2 HT-29 (Colon)> 50[1]
MB-D4 HT-29 (Colon)> 50[1]
MB-D2 MCF-7 (Breast)> 50[1]
MB-D4 MCF-7 (Breast)> 50[1]

Table 2: IC50 Values of Combretastatin A-4 (CA-4) Against Various Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
CA-4 HT-29 (Colon)54[3]
CA-4 HT-29 (Colon, resistant)> 8000[3]
CA-4 MCF-7 (Breast)Not specified[6][7]
CA-4 HeLa (Cervical)160[4]
CA-4 K562 (Leukemia)4.8 - 46[4]
CA-4 A549 (Lung)1800[8]

Note: IC50 values for CA-4 are generally in the nanomolar (nM) range, indicating significantly higher potency compared to the micromolar (µM) activity of the currently reported thiophene carboxamides.

Mechanism of Action

Combretastatin A-4 (CA-4)

The primary mechanism of action of CA-4 is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine site on β-tubulin, CA-4 destabilizes microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4] A key feature of CA-4 is its potent anti-vascular effect; it selectively targets and disrupts the established tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.[2]

Thiophene Carboxamide Derivatives

Several novel thiophene carboxamides have been designed as CA-4 biomimetics, aiming to replicate its tubulin-targeting mechanism.[5][9][[“]] Studies on compounds 2b and 2e have shown a comparable interaction pattern to CA-4 within the colchicine-binding pocket of tubulin.[9] The thiophene ring in these compounds is suggested to play a critical role in these interactions.[9]

Other thiophene carboxamide derivatives, such as the MB-D series, have been shown to induce apoptosis through different pathways. For instance, MB-D2 was found to be effective in activating caspase-3/7 and causing mitochondrial depolarization, indicative of the intrinsic apoptotic pathway.[1][11] This suggests that while some thiophene carboxamides mimic CA-4's tubulin-binding activity, others may exert their anticancer effects through alternative mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (thiophene carboxamides or CA-4) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the polymerization of purified tubulin.

  • Reaction Setup: A reaction mixture containing purified tubulin (e.g., >99% pure), a GTP-containing buffer, and a fluorescence reporter is prepared on ice.

  • Compound Addition: The test compounds (at various concentrations), a positive control (e.g., Nocodazole or CA-4), and a vehicle control are added to a pre-warmed 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mix is added to each well to initiate polymerization. The plate is immediately placed in a microplate reader pre-heated to 37°C.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. A decrease in the fluorescence signal compared to the vehicle control indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and -7 (containing the DEVD tetrapeptide sequence) is added to the treated cells in a 96-well plate. The reagent also contains a cell lysis buffer.

  • Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: An increase in luminescence compared to the control group indicates an activation of caspase-3 and -7.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Staining: Treated cells are incubated with the JC-1 fluorescent probe.

  • Fluorescence Measurement: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The fluorescence is measured using a fluorescence microscope or a flow cytometer.

  • Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Signaling Pathways and Experimental Workflows

G CA-4 Mechanism of Action CA4 Combretastatin A-4 (CA-4) Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to VascularDisruption Tumor Vasculature Disruption CA4->VascularDisruption Causes Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces Necrosis Tumor Necrosis VascularDisruption->Necrosis Leads to

Caption: Mechanism of action of Combretastatin A-4 (CA-4).

G General Workflow for Anticancer Agent Evaluation Start Start: New Thiophene Carboxamide Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assays (Caspase, JC-1) Mechanism->ApoptosisAssay End Lead Compound Identification TubulinAssay->End CellCycle->End ApoptosisAssay->End

Caption: A general experimental workflow for evaluating new anticancer agents.

Conclusion

Novel thiophene carboxamide derivatives represent a versatile scaffold for the development of new anticancer agents. While some analogues are designed to mimic the tubulin-inhibiting properties of CA-4, current data suggests they are generally less potent. However, the diverse mechanisms of action observed within this class, including the induction of apoptosis via mitochondrial pathways, highlight their potential as valuable leads for further optimization. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these promising compounds against established agents like CA-4. Future studies should focus on direct, comparative in vivo efficacy and toxicity to fully elucidate the therapeutic potential of this emerging class of anticancer drugs.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,5-dimethylthiophene-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Amino-4,5-dimethylthiophene-3-carboxamide (CAS No. 4815-29-6). The following procedures are based on best practices for handling solid, non-halogenated organic chemical waste and should be performed in strict adherence to local, state, and federal regulations.

I. Essential Safety Information

II. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure:

  • Hand Protection: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Body Protection: A chemical-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.

III. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OSCymitQuimica[1]
Molecular Weight 170.23 g/mol CymitQuimica[1]
Physical Form SolidCymitQuimica[1]
Purity ≥96%CymitQuimica[1]

IV. Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste procedure.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is dissolved in a solvent, the liquid waste should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. As a non-halogenated organic compound, it should be disposed of in the non-halogenated organic solvent waste stream.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all constituents in the container, including any solvents and their approximate percentages.

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store away from incompatible materials, such as strong oxidizing agents.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of this compound down the drain or in the regular trash.

V. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

VI. Visual Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a labeled 'Hazardous Solid Waste' container waste_type->solid_waste Solid liquid_waste Is the solvent halogenated? waste_type->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area solid_waste->storage non_halogenated Collect in a labeled 'Non-Halogenated Organic Waste' container liquid_waste->non_halogenated No halogenated Collect in a labeled 'Halogenated Organic Waste' container liquid_waste->halogenated Yes non_halogenated->storage halogenated->storage disposal Contact EHS or a licensed waste disposal service for pickup storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

VII. Spill Response Workflow

This diagram illustrates the appropriate response to a spill of this compound.

SpillResponse spill Spill Occurs alert Alert personnel and evacuate immediate area spill->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with inert absorbent material ppe->contain cleanup Collect absorbed material into a hazardous waste container contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate report Report the spill to supervisor and EHS decontaminate->report end End of Spill Response report->end

Caption: Emergency response workflow for a chemical spill.

References

Personal protective equipment for handling 2-Amino-4,5-dimethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 2-Amino-4,5-dimethylthiophene-3-carboxamide. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. The toxicological properties of this specific compound have not been fully investigated; therefore, it should be handled with care, assuming potential for irritation and toxicity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific PPE Standard/Material Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 or EN166Protects against splashes, sprays, and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile (double-gloving recommended)Provides protection against skin contact.[1][3]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards. Must be kept fully buttoned.[1]
Respiratory Protection NIOSH-approved RespiratorN95 or higherTo be used if there is a risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood.[2][4]
Foot Protection Closed-toe Shoes---Prevents injury from spills.[2]

Operational Plan: Handling and Experimental Protocol

A systematic approach is crucial for safety. All work with this compound must be conducted in a certified chemical fume hood.[1]

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Designate a specific area within the fume hood for the experiment to contain potential spills.[1]

  • Have all necessary equipment and reagents ready before starting to minimize handling time.[1]

2. Weighing and Transfer:

  • Weigh the solid compound in a tared container inside the chemical fume hood to avoid inhalation of dust.[1]

  • Use anti-static weighing paper.

  • Carefully transfer the weighed solid to the reaction vessel using a dedicated spatula.

  • Immediately clean any spills according to appropriate procedures for solid chemicals.

3. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[1]

  • Properly label and store any resulting mixtures or products.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep1 Don appropriate PPE prep2 Verify fume hood certification prep1->prep2 prep3 Prepare designated workspace prep2->prep3 weigh Weigh compound in fume hood prep3->weigh Begin experiment transfer Transfer to reaction vessel weigh->transfer react Conduct experiment transfer->react decon Decontaminate surfaces & equipment react->decon Experiment complete waste Segregate and label hazardous waste decon->waste dispose Dispose via institutional EHS waste->dispose

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[1][3]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous liquid waste container.[1][3] Do not mix with other waste streams unless compatibility has been confirmed.

Container Management:

  • Ensure all waste containers are kept securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area.

Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

  • Never dispose of this compound down the drain.[3]

G cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (gloves, paper towels) solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (solutions, reaction mixtures) liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup by EHS storage->ehs_pickup final_disposal Compliant Final Disposal ehs_pickup->final_disposal

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 2
2-Amino-4,5-dimethylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.